24,25-Dihydroxy Vitamin D2-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H44O3 |
|---|---|
Molecular Weight |
428.6 g/mol |
IUPAC Name |
(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol |
InChI |
InChI=1S/C28H44O3/c1-19-9-12-23(29)18-22(19)11-10-21-8-7-16-27(5)24(13-14-25(21)27)20(2)15-17-28(6,31)26(3,4)30/h10-11,15,17,20,23-25,29-31H,1,7-9,12-14,16,18H2,2-6H3/b17-15+,21-10+,22-11- |
InChI Key |
BPEQZNMKGFTMQE-XIMRHTDJSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 24,25-Dihydroxy Vitamin D2-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 24,25-Dihydroxy Vitamin D2-d3, a deuterated analog of a significant vitamin D2 metabolite. This document details a plausible synthetic pathway, comprehensive characterization methodologies, and relevant biological context to support research and development activities.
Introduction
Vitamin D metabolism is a complex process involving multiple hydroxylation steps to produce a range of biologically active and inactive compounds. 24,25-dihydroxyvitamin D2 is a metabolite of vitamin D2, and its study is crucial for understanding the complete metabolic profile and potential physiological roles of vitamin D2. The use of stable isotope-labeled internal standards, such as this compound, is essential for accurate quantification of vitamin D metabolites in biological matrices using mass spectrometry-based methods. This guide outlines the synthesis and detailed characterization of this deuterated analog.
Vitamin D Metabolism Signaling Pathway
The metabolism of Vitamin D2 (ergocalciferol) and Vitamin D3 (cholecalciferol) follows a series of enzymatic hydroxylations, primarily in the liver and kidneys. The following diagram illustrates the key steps in the vitamin D metabolic pathway, leading to the formation of 24,25-dihydroxyvitamin D.
An In-depth Technical Guide on the Physicochemical Properties of 24,25-Dihydroxyergocalciferol-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
24,25-Dihydroxyergocalciferol-d3 is a deuterated analog of a metabolite of vitamin D2 (ergocalciferol). Vitamin D metabolites are crucial for calcium homeostasis and bone metabolism, and their hydroxylated forms, including the 24,25-dihydroxylated species, play significant roles in these physiological processes. The introduction of deuterium (B1214612) atoms (d3) provides a valuable tool for metabolic studies, particularly in mass spectrometry-based quantification, allowing researchers to trace and differentiate it from its endogenous, non-deuterated counterparts. This technical guide provides a comprehensive overview of the known physicochemical properties, analytical methodologies, and biological context of 24,25-Dihydroxyergocalciferol-d3.
Physicochemical Properties
The fundamental physicochemical characteristics of 24,25-Dihydroxyergocalciferol-d3 are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C28H41D3O3 | [1] |
| Molecular Weight | 431.666 g/mol | [1] |
| Exact Mass | 431.348 Da | [1] |
| Appearance | Not specified (likely a white to off-white solid) | Inferred |
| Solubility | Not explicitly specified for the deuterated form. However, vitamin D analogs are generally soluble in organic solvents like ethanol, methanol (B129727), and acetonitrile (B52724) and sparingly soluble in water. | Inferred |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| LogP | 5.87080 | [1] |
Experimental Protocols
Synthesis of Deuterated Vitamin D Metabolites
General Synthetic Strategy:
-
Starting Material: The synthesis typically starts from a suitable vitamin D precursor with a keto group at the desired position for deuteration. For 24,25-Dihydroxyergocalciferol-d3, a precursor with a ketone at C-25 of the ergosterol (B1671047) side chain would be appropriate.
-
Grignard Reaction: The key step is the reaction of the keto-precursor with a deuterated Grignard reagent, such as trideuteromethylmagnesium bromide (CD3MgBr). This reaction introduces the deuterated methyl group and forms the tertiary alcohol at C-25.
-
Hydroxylation: Introduction of the hydroxyl group at the C-24 position can be achieved through various stereoselective hydroxylation methods.
-
Purification: The final product is purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the desired deuterated metabolite with high purity.[3]
Workflow for Synthesis of Deuterated Vitamin D Metabolites
Caption: General synthetic route for deuterated vitamin D metabolites.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The accurate quantification of 24,25-Dihydroxyergocalciferol-d3, often in complex biological matrices like serum or plasma, is typically achieved using LC-MS/MS. This method offers high sensitivity and specificity.
Sample Preparation:
-
Internal Standard Addition: A known amount of a suitable internal standard (e.g., a different deuterated vitamin D metabolite) is added to the sample.
-
Protein Precipitation: Proteins in the biological sample are precipitated using a solvent like acetonitrile or methanol.
-
Liquid-Liquid Extraction: The analyte is extracted from the aqueous phase into an organic solvent (e.g., hexane, methyl tert-butyl ether).
-
Derivatization (Optional but common): To enhance ionization efficiency, the extract is often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
-
Reconstitution: The final extract is dried down and reconstituted in a solvent compatible with the LC mobile phase.[4]
LC-MS/MS Analysis:
-
Chromatographic Separation: The reconstituted sample is injected into an HPLC or UPLC system. A C8 or C18 reversed-phase column is typically used to separate the analyte from other matrix components. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly employed.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The analyte is ionized (e.g., using atmospheric pressure chemical ionization - APCI, or electrospray ionization - ESI) and detected using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[4]
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for quantifying vitamin D metabolites by LC-MS/MS.
Biological Context and Signaling Pathways
24,25-Dihydroxyergocalciferol (B1234410) is a metabolite of vitamin D2. The biological roles of the 24,25-dihydroxylated forms of vitamin D are still under investigation, with some studies suggesting they may have their own biological activities, while others propose they are primarily catabolic products destined for excretion.
Vitamin D Metabolic Pathway
The metabolism of vitamin D2 follows a pathway analogous to that of vitamin D3. Ergocalciferol is first hydroxylated in the liver to form 25-hydroxyergocalciferol (25(OH)D2), the major circulating form of vitamin D2. In the kidneys, 25(OH)D2 is further hydroxylated to either the biologically active form, 1,25-dihydroxyergocalciferol (1,25(OH)2D2), or to 24,25-dihydroxyergocalciferol (24,25(OH)2D2) by the enzyme 24-hydroxylase (CYP24A1).
Vitamin D2 Metabolic Pathway
Caption: The major metabolic pathway of Vitamin D2.
Potential Signaling Mechanisms
While the primary signaling of the active vitamin D metabolite, 1,25(OH)2D, is through the nuclear vitamin D receptor (VDR) to regulate gene expression, there is emerging evidence for non-genomic, rapid signaling pathways for some vitamin D metabolites. Studies on the D3 analog, 24,25-dihydroxycholecalciferol, suggest it may elicit pro-inflammatory signaling in certain cell types through the activation of protein kinases such as PKC, JNK, and ERK, which in turn can modulate the activity of transcription factors like AP-1.[5] It is plausible that 24,25-dihydroxyergocalciferol could engage in similar signaling pathways, although this requires further investigation.
Potential Non-Genomic Signaling of 24,25-Dihydroxyvitamin D
Caption: A potential non-genomic signaling cascade for 24,25-dihydroxyvitamin D.
Conclusion
24,25-Dihydroxyergocalciferol-d3 is a vital tool for researchers studying the metabolism and pharmacokinetics of vitamin D2. This guide provides the currently available data on its physicochemical properties and outlines the standard experimental protocols for its synthesis and analysis. While the precise biological role and signaling pathways of 24,25-dihydroxyergocalciferol are still areas of active research, the information presented here serves as a valuable resource for scientists and professionals in the field of drug development and metabolic research. Further studies are warranted to fully elucidate its physiological significance.
References
- 1. Physiological and pharmacological aspects of 24,25-dihydroxycholecalciferol in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pro-inflammatory signaling by 24,25-dihydroxyvitamin D3 in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Inertness of Deuterated 24,25-Dihydroxy Vitamin D2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Deuterated analogs of active pharmaceutical ingredients and their metabolites are increasingly utilized in drug development and metabolic studies. This technical guide provides a comprehensive overview of the biological inertness of deuterated 24,25-Dihydroxy Vitamin D2, a metabolite of Vitamin D2. While direct experimental data on the biological activity of this specific deuterated compound is scarce, this paper will synthesize available information on the non-deuterated form, the principles of the kinetic isotope effect, and the established roles of key enzymes and receptors in the Vitamin D metabolic pathway. This guide will serve as a foundational resource for researchers investigating the pharmacokinetics and biological activity of deuterated Vitamin D analogs.
Introduction to 24,25-Dihydroxy Vitamin D2
Vitamin D, in its two primary forms, D2 (ergocalciferol) and D3 (cholecalciferol), is a prohormone that plays a crucial role in calcium homeostasis and bone metabolism. Upon entering circulation, Vitamin D undergoes a series of hydroxylation steps to become biologically active. The final, most active form is 1α,25-dihydroxyvitamin D. The formation of 24,25-dihydroxyvitamin D, catalyzed by the enzyme CYP24A1, is a key step in the catabolic pathway that leads to the inactivation and excretion of Vitamin D metabolites. 24,25-Dihydroxy Vitamin D2 is the corresponding metabolite of Vitamin D2.
The Concept of Biological Inertness in Deuterated Compounds
Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen that contains one proton and one neutron. The increased mass of deuterium compared to hydrogen can lead to a phenomenon known as the kinetic isotope effect (KIE) . The C-D bond is stronger than the C-H bond, and thus, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is substituted for a hydrogen atom at that position.
In the context of drug metabolism, if a C-H bond at a site of enzymatic attack (e.g., by a cytochrome P450 enzyme) is deuterated, the metabolism of that compound can be slowed down. This can lead to a longer half-life and increased exposure of the parent compound. However, if the compound itself has low intrinsic biological activity, deuteration is unlikely to render it more active. Instead, its "inertness" would be preserved, and its clearance would be reduced.
Quantitative Data on Vitamin D Receptor (VDR) Binding
The biological actions of Vitamin D metabolites are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene transcription. The affinity of a compound for the VDR is a key indicator of its potential biological activity.
| Compound | Relative Binding Affinity for VDR (Compared to 1,25-(OH)₂D₃) | Reference |
| 1,25-Dihydroxyvitamin D₃ (Calcitriol) | 100% | By definition |
| 1,25-Dihydroxyvitamin D₂ | ~100% | [1] |
| 24(R),25-Dihydroxyvitamin D₃ | Significantly lower than 1,25-(OH)₂D₃ | [2] |
| 24(R),25-Dihydroxyvitamin D₂ | 1.7 times less potent than 24(R),25-(OH)₂D₃ in displacing ³H-25(OH)D₃ from rat serum binding proteins | [3] |
It is important to note that the binding affinity can vary depending on the assay system and the species from which the receptor is derived.
Based on these data, it is reasonable to hypothesize that deuterated 24,25-dihydroxy Vitamin D2 would also exhibit very low affinity for the VDR, as the substitution of hydrogen with deuterium is not expected to significantly alter the molecular shape or the key interactions with the receptor's binding pocket.
Metabolism by CYP24A1
CYP24A1 is the primary enzyme responsible for the inactivation of Vitamin D metabolites. It catalyzes the hydroxylation at the C24 and C23 positions, initiating a cascade of reactions that ultimately lead to the formation of calcitroic acid, which is excreted.
The metabolism of 24,25-dihydroxy Vitamin D2 by CYP24A1 is a critical determinant of its biological half-life. Deuteration at a site of CYP24A1-mediated hydroxylation could potentially slow down this catabolism due to the kinetic isotope effect. This would lead to a longer circulating half-life of deuterated 24,25-dihydroxy Vitamin D2 compared to its non-deuterated counterpart. However, given its low intrinsic activity at the VDR, a longer half-life is unlikely to translate into significant biological effects.
Signaling Pathways and Experimental Workflows
Vitamin D Metabolic Pathway
The following diagram illustrates the key steps in the activation and catabolism of Vitamin D3, which is analogous to the Vitamin D2 pathway.
Caption: Metabolic pathway of Vitamin D3 activation and catabolism.
VDR-Mediated Genomic Signaling
The genomic actions of active Vitamin D metabolites are initiated by binding to the VDR.
Caption: Simplified VDR-mediated genomic signaling pathway.
Experimental Workflow for Assessing Biological Activity
The following diagram outlines a logical workflow for determining the biological activity of a deuterated Vitamin D analog.
Caption: Logical workflow for characterizing a novel deuterated Vitamin D analog.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for VDR Affinity
Objective: To determine the binding affinity (IC₅₀) of deuterated 24,25-dihydroxy Vitamin D2 for the Vitamin D Receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7, T-47D).
-
Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol) at a concentration near its Kₔ.
-
Test Compound: Deuterated 24,25-dihydroxy Vitamin D2, serially diluted.
-
Non-deuterated Comparator: Non-deuterated 24,25-dihydroxy Vitamin D2, serially diluted.
-
Positive Control: Unlabeled 1α,25(OH)₂D₃, serially diluted.
-
Assay Buffer: TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol, pH 7.4).
-
Separation Method: Hydroxylapatite (HAP) slurry or glass fiber filters with a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound, non-deuterated comparator, and positive control in assay buffer.
-
Reaction Setup: In microcentrifuge tubes, add the following in order:
-
Assay Buffer
-
VDR preparation
-
[³H]-1α,25(OH)₂D₃
-
Test compound, comparator, or control at various concentrations.
-
For total binding, add assay buffer instead of a competitor.
-
For non-specific binding, add a high concentration of unlabeled 1α,25(OH)₂D₃.
-
-
Incubation: Incubate the tubes at 4°C for 4-18 hours to reach equilibrium.
-
Separation of Bound and Free Ligand:
-
HAP Method: Add ice-cold HAP slurry to each tube, vortex, and incubate on ice for 15 minutes. Centrifuge and wash the HAP pellets multiple times with wash buffer.
-
Filter Method: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
-
-
Quantification:
-
Transfer the HAP pellets or filters to scintillation vials.
-
Add scintillation cocktail and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the competitor that displaces 50% of the radioligand).
-
Protocol 2: In Vitro Metabolism Assay with Recombinant CYP24A1
Objective: To determine the rate of metabolism of deuterated 24,25-dihydroxy Vitamin D2 by CYP24A1 and assess the kinetic isotope effect.
Materials:
-
Enzyme: Recombinant human CYP24A1.
-
Cofactors: NADPH, adrenodoxin (B1173346), and adrenodoxin reductase.
-
Substrates: Deuterated 24,25-dihydroxy Vitamin D2 and non-deuterated 24,25-dihydroxy Vitamin D2.
-
Reaction Buffer: E.g., 100 mM Tris-HCl buffer (pH 7.4) containing EDTA.
-
Extraction Solvent: Dichloromethane or ethyl acetate.
-
Analytical System: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare a reaction mixture containing:
-
Reaction Buffer
-
CYP24A1
-
Adrenodoxin and adrenodoxin reductase
-
Substrate (deuterated or non-deuterated 24,25-dihydroxy Vitamin D2) at various concentrations.
-
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding an equal volume of the extraction solvent.
-
Extraction: Vortex vigorously to extract the metabolites. Centrifuge to separate the organic and aqueous layers.
-
Sample Preparation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Analysis: Reconstitute the dried extract in the mobile phase and analyze by HPLC or LC-MS to separate and quantify the parent compound and its metabolites.
-
Data Analysis:
-
Calculate the rate of substrate depletion or metabolite formation.
-
Determine the kinetic parameters (Kₘ and Vₘₐₓ) by fitting the data to the Michaelis-Menten equation.
-
The kinetic isotope effect can be calculated as the ratio of the Vₘₐₓ/Kₘ for the non-deuterated substrate to that of the deuterated substrate.
-
Conclusion
The available evidence strongly suggests that deuterated 24,25-dihydroxy Vitamin D2 is likely to be biologically inert under typical physiological conditions. Its precursor, 24,25-dihydroxy Vitamin D2, exhibits very low affinity for the Vitamin D Receptor, the primary mediator of Vitamin D's biological effects. Deuteration is not expected to increase this affinity.
The primary effect of deuteration on this molecule would likely be a reduction in its rate of metabolism by CYP24A1 due to the kinetic isotope effect. While this would increase its half-life, its inherent lack of biological activity means that this extended presence is unlikely to elicit a significant physiological response.
Therefore, for its intended use as an internal standard in analytical methods, deuterated 24,25-dihydroxy Vitamin D2 can be considered biologically inert. However, for any potential therapeutic application where high concentrations might be administered, its biological activity should be rigorously evaluated using the types of experimental protocols outlined in this guide. Researchers should not assume biological inertness without empirical data, especially in the context of drug development.
References
- 1. Comparison of receptor binding, biological activity, and in vivo tracer kinetics for 1,25-dihydroxyvitamin D3, 1,25-dihydroxyvitamin D2, and its 24 epimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro binding of vitamin D receptor occupied by 24R,25-dihydroxyvitamin D3 to vitamin D responsive element of human osteocalcin gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Displacement potency of vitamin D2 analogs in competitive protein-binding assays for 25-hydroxyvitamin D3, 24,25-dihydroxyvitamin D3, and 1,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 24,25-Dihydroxyvitamin D2 in Vitamin D Metabolic Pathway Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitamin D, a crucial prohormone for calcium homeostasis and bone metabolism, exists in two primary forms: vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol). While the metabolic pathway of vitamin D3 is extensively studied, the precise role and significance of vitamin D2 metabolites, particularly 24,25-dihydroxyvitamin D2, remain a subject of ongoing investigation. This technical guide provides a comprehensive overview of the current understanding of 24,25-dihydroxyvitamin D2 within the vitamin D metabolic pathway, focusing on its synthesis, catabolism, and physiological relevance, especially in the context of bone and cartilage health. This document is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in vitamin D research.
The Vitamin D Metabolic Pathway: A Focus on Vitamin D2
The metabolic activation of vitamin D2 begins with its conversion to 25-hydroxyvitamin D2 (25(OH)D2) in the liver. This metabolite is then transported to the kidneys, where it undergoes further hydroxylation. The enzyme 1α-hydroxylase (CYP27B1) converts 25(OH)D2 to its biologically active form, 1,25-dihydroxyvitamin D2 (1,25(OH)2D2).
Alternatively, 25(OH)D2 can be hydroxylated at the C-24 position by the enzyme 24-hydroxylase (CYP24A1) to form 24,25-dihydroxyvitamin D2 (24,25(OH)2D2). This step is traditionally considered the initial reaction in the catabolic cascade that leads to the inactivation and excretion of vitamin D metabolites. The expression of CYP24A1 is tightly regulated, being induced by 1,25(OH)2D and fibroblast growth factor 23 (FGF-23), and suppressed by parathyroid hormone (PTH). This regulation ensures a fine-tuned control over the levels of active vitamin D.[1]
Recent studies suggest that the C24-hydroxylation pathway for vitamin D2 may represent a minor physiological activation pathway in mammals, as 24-hydroxyvitamin D2 can be subsequently 1α-hydroxylated to form 1,24-dihydroxyvitamin D2.[2] However, 24-hydroxyvitamin D2 is a less efficient substrate for 1α-hydroxylase compared to 25-hydroxyvitamin D2.[2]
Figure 2: LC-MS/MS Experimental Workflow for 24,25(OH)2D2 Quantification.
Signaling Pathways and Physiological Roles
While the signaling pathways of 1,25(OH)2D3 are well-characterized, involving both genomic (via the nuclear Vitamin D Receptor, VDR) and non-genomic mechanisms, the specific signaling cascades initiated by 24,25-dihydroxyvitamin D metabolites are less understood. [3]Most of the available data is on the D3 form, 24,25(OH)2D3.
Role in Bone and Cartilage
Studies on 24,25(OH)2D3 suggest a role in cartilage and bone metabolism. It has been shown to have effects on chondrocyte proliferation and differentiation, and it may act in concert with 1,25(OH)2D3 to regulate bone mineralization. [4]However, some studies have indicated that 24,25-dihydroxyvitamin D is a dispensable metabolite for bone development. [5]
-
Chondrocytes: 24,25(OH)2D3 has been shown to promote the differentiation of resting zone chondrocytes into a phenotype responsive to 1,25(OH)2D3, suggesting a role in endochondral ossification. [6]- Osteoblasts: Some evidence suggests that 24-hydroxylated vitamin D metabolites can enhance human osteoblast differentiation and mineralization, with these effects being mediated through the VDR. [7]
Non-Genomic Signaling
Rapid, non-genomic actions of vitamin D metabolites are mediated through membrane-associated receptors and involve the activation of various intracellular signaling cascades. While most research has focused on 1,25(OH)2D3, it is plausible that 24,25(OH)2D2 could also elicit such rapid responses. These pathways often involve the activation of protein kinase C (PKC), phospholipases, and mitogen-activated protein kinases (MAPKs). [2] dot
Figure 3: Putative Non-Genomic Signaling Pathway for 24,25-Dihydroxyvitamin D.
Conclusion and Future Directions
24,25-Dihydroxyvitamin D2 is a significant metabolite in the vitamin D2 pathway, primarily viewed as part of the catabolic cascade. However, emerging evidence, mostly from studies on its D3 analog, suggests potential biological roles, particularly in bone and cartilage. The development of sensitive analytical methods like LC-MS/MS is crucial for accurately quantifying this metabolite and elucidating its pharmacokinetics and physiological functions.
Further research is needed to:
-
Characterize the specific signaling pathways activated by 24,25-dihydroxyvitamin D2 in target cells.
-
Conduct comparative studies to delineate the distinct and overlapping functions of 24,25-dihydroxyvitamin D2 and D3.
-
Investigate the clinical relevance of circulating 24,25-dihydroxyvitamin D2 levels as a biomarker for vitamin D status and catabolism.
A deeper understanding of the complete metabolic profile of vitamin D2, including the role of 24,25-dihydroxyvitamin D2, will be instrumental for optimizing vitamin D supplementation strategies and developing novel therapeutic interventions for bone and mineral disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The Non-Genomic Actions of Vitamin D [mdpi.com]
- 3. Article - Journal Bone Fragility [journalbonefragility.com]
- 4. lcms.cz [lcms.cz]
- 5. 24R,25-dihydroxyvitamin D3 promotes the osteoblastic differentiation of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Treatment of resting zone chondrocytes with 24,25-dihydroxyvitamin D3 [24,25-(OH)2D3] induces differentiation into a 1,25-(OH)2D3-responsive phenotype characteristic of growth zone chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Enzymatic Synthesis of 24,25-Dihydroxyvitamin D2-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the enzymatic synthesis of 24,25-dihydroxyvitamin D2-d3 (24,25-(OH)2D2-d3). This deuterated metabolite of vitamin D2 is of significant interest in metabolic studies and as an internal standard for mass spectrometry-based quantification of vitamin D metabolites. The primary enzyme responsible for the 24-hydroxylation of vitamin D compounds is the mitochondrial cytochrome P450 enzyme, CYP24A1.[1][2] This document details the components and protocols for the in vitro synthesis of 24,25-(OH)2D2-d3, including the expression and purification of recombinant human CYP24A1, the enzymatic reaction setup, and the analytical methods for product quantification.
Core Principles: The Role of CYP24A1 in Vitamin D2 Metabolism
Vitamin D2 (ergocalciferol) undergoes a series of hydroxylation steps to become biologically active and subsequently catabolized.[3] The initial activation occurs in the liver, where it is converted to 25-hydroxyvitamin D2 (25(OH)D2).[4] The enzyme at the core of the synthesis of 24,25-(OH)2D2 is CYP24A1, also known as 25-hydroxyvitamin D-24-hydroxylase.[2] This enzyme plays a crucial role in vitamin D homeostasis by catalyzing the inactivation of active vitamin D metabolites.[5] CYP24A1 hydroxylates 25(OH)D2 at the C-24 position to produce 24,25-(OH)2D2, a key step in its catabolic pathway.[1][5]
The enzymatic activity of CYP24A1 is dependent on a mitochondrial electron transfer system consisting of two partner proteins: adrenodoxin (B1173346) (Adx) and adrenodoxin reductase (ADR).[6] In a reconstituted in vitro system, these components, along with a source of reducing equivalents (NADPH), are essential for CYP24A1-mediated hydroxylation.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the enzymatic synthesis and analysis of 24,25-(OH)2D2.
Table 1: Kinetic Parameters of Human CYP24A1
| Substrate | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹µM⁻¹) | Reference |
| 25-hydroxyvitamin D3 | ~1-5 | - | - | [7] |
| 1,25-dihydroxyvitamin D3 | ~0.1-0.5 | ~10-35 | ~20-70 | [7] |
| 25-hydroxyvitamin D2 | Similar to 25(OH)D3 | Similar to 25(OH)D3 | Similar to 25(OH)D3 | [5] |
| 1,25-dihydroxyvitamin D2 | - | - | Lower than 1,25(OH)2D3 | [5] |
Note: Specific kinetic values for 25(OH)D2 with human CYP24A1 are not extensively reported, but studies indicate similar catalytic efficiency to 25(OH)D3.[5]
Table 2: LC-MS/MS Parameters for Quantification of 24,25-(OH)2D3-d6
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |
| 24,25-(OH)2D3 (derivatized) | 762.6 | 468 | d6-24,25-(OH)2D3 | [8] |
Table 3: Performance Characteristics of a Validated LC-MS/MS Method for Vitamin D Metabolites
| Parameter | 25(OH)D2 | 25(OH)D3 | 24,25(OH)2D3 | Reference |
| Linearity (ng/mL) | 4.9 - 120 | 3.8 - 148 | 0.4 - 11.6 | [8] |
| Lower Limit of Quantification (ng/mL) | ~0.1-0.2 | ~0.1-0.2 | ~0.1-0.2 | [8] |
| Within-run Imprecision (CV%) | 3-4% | 3-4% | 3-4% | [8] |
| Between-run Imprecision (CV%) | 4-7% | 4-7% | 4-7% | [8] |
Experimental Protocols
Synthesis of Deuterated Substrate: 25-hydroxyvitamin D2-d3
The synthesis of the deuterated precursor, 25-hydroxyvitamin D2-d3 (25(OH)D2-d3), is a critical first step. While several methods exist for the synthesis of vitamin D analogs, a common approach for introducing deuterium (B1214612) labels involves using deuterated reagents in the final steps of the synthesis. For example, a Grignard reaction using tritiated or deuterated methyl magnesium bromide with a suitable 25-keto-27-nor-vitamin D2 precursor can be employed to introduce the labeled methyl group at the C-25 position.[9] The resulting product must be purified by high-performance liquid chromatography (HPLC) and its identity and purity confirmed by mass spectrometry and NMR.
Expression and Purification of Recombinant Human CYP24A1
a. Expression in E. coli
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the human CYP24A1 cDNA.
-
Culture Growth: Grow the transformed cells in a rich medium (e.g., Terrific Broth) supplemented with the appropriate antibiotic at 37°C with vigorous shaking.
-
Induction: When the optical density at 600 nm (OD600) reaches 0.6-0.8, induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.
-
Incubation: Continue the culture at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance proper protein folding.
-
Cell Harvest: Harvest the cells by centrifugation and store the cell pellet at -80°C.
b. Purification
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., Triton X-100), protease inhibitors, and lysozyme. Lyse the cells by sonication on ice.
-
Membrane Fractionation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to pellet the cell membranes containing the recombinant CYP24A1.
-
Solubilization: Solubilize the membrane-bound CYP24A1 using a suitable detergent (e.g., sodium cholate).
-
Affinity Chromatography: Purify the solubilized protein using an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). Elute the protein with an imidazole (B134444) gradient.
-
Dialysis and Storage: Dialyze the purified protein against a storage buffer to remove imidazole and excess detergent. Store the purified CYP24A1 at -80°C.
In Vitro Enzymatic Synthesis of 24,25-(OH)2D2-d3
a. Reconstitution of the Enzymatic System
The enzymatic activity of CYP24A1 requires its redox partners, adrenodoxin (Adx) and adrenodoxin reductase (ADR).
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., Tris-HCl, pH 7.4) containing:
-
Purified recombinant human CYP24A1
-
Adrenodoxin
-
Adrenodoxin reductase
-
25-hydroxyvitamin D2-d3 (substrate) dissolved in a suitable solvent (e.g., ethanol)
-
Phospholipid vesicles (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine) to mimic the mitochondrial membrane environment.[5]
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for protein-protein and protein-lipid interactions.
b. Enzymatic Reaction
-
Initiation: Initiate the reaction by adding an NADPH-generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) or NADPH directly.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 30-60 minutes). The optimal reaction time should be determined empirically to maximize product yield while minimizing potential product degradation.
-
Termination: Stop the reaction by adding a solvent that precipitates proteins and extracts the lipids, such as two volumes of methanol (B129727) or acetonitrile (B52724).
Purification and Analysis of 24,25-(OH)2D2-d3
a. Sample Preparation
-
Extraction: After terminating the reaction, vortex the mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant containing the vitamin D metabolites to a new tube.
-
Solid-Phase Extraction (SPE): For further purification and concentration, perform SPE using a C18 cartridge.
-
Condition the cartridge with methanol followed by water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 50% methanol in water) to remove polar impurities.
-
Elute the vitamin D metabolites with a higher concentration of organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent for HPLC or LC-MS/MS analysis.
b. HPLC Purification
For obtaining highly pure 24,25-(OH)2D2-d3, preparative or semi-preparative HPLC can be employed. A C18 column with a mobile phase consisting of a mixture of methanol, acetonitrile, and water is typically used for the separation of vitamin D metabolites.[9]
c. LC-MS/MS Quantification
-
Instrumentation: Use a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Chromatography: Employ a C18 analytical column for the separation of vitamin D metabolites. A gradient elution with a mobile phase consisting of water with a small amount of formic acid and methanol or acetonitrile is commonly used.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for 24,25-(OH)2D2 and its deuterated internal standard.
-
Quantification: For accurate quantification, a calibration curve should be prepared using a certified reference material of 24,25-(OH)2D2. The deuterated 24,25-(OH)2D2-d3 synthesized can then be used as an internal standard in subsequent experiments.
Visualizations
Vitamin D2 Metabolism and Catabolism Pathway
Caption: Metabolic pathway of Vitamin D2 activation and catabolism.
Experimental Workflow for Enzymatic Synthesis
Caption: Workflow for the enzymatic synthesis of 24,25-(OH)2D2-d3.
Logical Relationship of the Reconstituted CYP24A1 System
Caption: Electron transfer chain in the reconstituted CYP24A1 system.
References
- 1. researchgate.net [researchgate.net]
- 2. CYP24A1 - Wikipedia [en.wikipedia.org]
- 3. Vitamin D - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Inactivation of vitamin D2 metabolites by human CYP24A1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction of 25-OH-vitamin D3 24- and 23-hydroxylase activities in partially purified renal extracts from pigs given exogenous 1,25-(OH)2D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of human CYP24A1 metabolism of vitamin D via the C24-oxidation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. Synthesis of 25-hydroxy-[26,27-3H]vitamin D2, 1,25-dihydroxy-[26,27-3H]vitamin D2 and their (24R)-epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Deuterated Vitamin D Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning deuterated vitamin D analogs. It covers the core rationale for their development, summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological and experimental pathways.
Introduction: The Rationale for Deuteration
Vitamin D, primarily in its active form 1α,25-dihydroxyvitamin D3 (calcitriol), is a potent steroid hormone that regulates a vast array of biological processes, including calcium homeostasis, immune function, and cellular proliferation and differentiation.[1][2] Its therapeutic potential is significant, but its clinical use can be limited by hypercalcemia.[3] The development of vitamin D analogs aims to dissociate the therapeutic effects from the calcemic side effects.[3][4]
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), is a strategy employed to alter the pharmacokinetic properties of a drug. This is based on the Kinetic Isotope Effect (KIE) .[5] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[6] In the context of vitamin D, this can slow down the metabolic inactivation of the analog, thereby prolonging its half-life and potentially enhancing its therapeutic efficacy at a given dose.[5][6]
The Deuterium Kinetic Isotope Effect (KIE)
The KIE is a quantum effect that arises from the difference in zero-point vibrational energy between bonds involving hydrogen and its heavier isotope, deuterium.[6] A bond to deuterium has a lower zero-point energy, requiring more energy to be broken.[6] This results in a slower reaction rate when a C-D bond is cleaved in the rate-determining step of a metabolic pathway.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for prominent deuterated vitamin D analogs compared to their non-deuterated counterparts.
Table 1: Vitamin D Receptor (VDR) Binding Affinity
| Compound | Relative VDR Binding Affinity (%) | IC50 (nM) | Reference |
| 1α,25(OH)₂D₃ (Calcitriol) | 100 | ~0.4 | [7] |
| 2α-(3'-Hydroxypropyl)-1,25(OH)₂D₃ | 300 | - | [8] |
| 2β-(3'-Hydroxypropyl)-1,25(OH)₂D₃ | 140 | - | [8] |
| 1,25cD₃ (o-carborane analog) | 200 | - | [9] |
| 22S-Hexyl Analog | ~33 | - | [10] |
Table 2: In Vitro Metabolic Stability
| Compound | Half-life in Liver Microsomes (min) | Reference |
| 20S(OH)D₃ | 50 | [11] |
| 20R(OH)D₃ | 30 | [11] |
Table 3: In Vitro Antiproliferative Activity
| Compound | Cell Line | EC50 (M) | Reference | | :--- | :--- | :--- | | 20(OH)-20(CH₃)D₃ | Normal Keratinocytes | 1.89 x 10⁻¹² |[11] | | 20R(OH)D₃ | Normal Keratinocytes | 2.41 x 10⁻¹¹ |[11] | | 1α,25(OH)₂D₃ (Calcitriol) | Normal Keratinocytes | Less potent than analogs |[11] | | Vitamin D Analogs + 5-Fluorouracil | HT-29 (Colon Cancer) | Proliferation inhibition up to 54.1% |[7] |
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational research of deuterated vitamin D analogs.
3.1 Synthesis of Deuterated Vitamin D Analogs
A common strategy for the synthesis of vitamin D analogs, including deuterated versions, is a convergent approach.[12][13] This involves the synthesis of two key fragments, the A-ring and the CD-ring, which are then coupled together.
-
A-Ring Synthesis with Deuteration: Deuterium atoms can be introduced into the A-ring synthon through an H/D exchange reaction at a position adjacent to an alcohol.[14]
-
CD-Ring Synthesis: The CD-ring moiety is typically synthesized from a known starting material like the Inhoffen-Lythgoe diol.[8]
-
Coupling Reaction: The A-ring and CD-ring fragments are often coupled using a Horner-Wadsworth-Emmons or a Wittig-Horner reaction.[8][13][15][16]
3.2 In Vitro Assays
-
Vitamin D Receptor (VDR) Binding Affinity Assay:
-
A competitive binding assay is performed using a source of VDR, radiolabeled 1α,25(OH)₂D₃ (e.g., [³H]-1α,25(OH)₂D₃), and the test analog.
-
The ability of the test analog to displace the radiolabeled ligand from the VDR is measured.
-
The concentration of the analog that displaces 50% of the radiolabeled ligand (IC50) is determined to calculate its binding affinity relative to calcitriol.[10][17]
-
-
Transcriptional Activity Assay (Reporter Gene Assay):
-
Cells (e.g., Cos7) are co-transfected with a VDR expression vector and a reporter plasmid containing a vitamin D response element (VDRE) linked to a reporter gene (e.g., luciferase).
-
The cells are then treated with the vitamin D analog.
-
The level of reporter gene expression is measured to determine the transcriptional activity of the analog.[10]
-
-
Cell Proliferation Assay:
-
A specific cell line (e.g., human keratinocytes or cancer cell lines like HT-29) is cultured.[7][11]
-
The cells are treated with various concentrations of the vitamin D analog.
-
Cell proliferation is measured using methods such as DNA synthesis assays (e.g., BrdU incorporation) or by counting cell numbers.[11]
-
3.3 In Vivo Models
-
Murine Psoriasis Models:
-
Xenograft Model: Human psoriatic skin is grafted onto immunodeficient mice (e.g., SCID mice).[18][19]
-
Imiquimod (IMQ)-Induced Model: A psoriasis-like dermatitis is induced by the topical application of an imiquimod-containing cream on mouse skin.[20]
-
The mice are treated topically with the vitamin D analog.
-
Efficacy is assessed by scoring clinical signs (e.g., erythema, scaling, thickness) and analyzing skin biomarkers (e.g., epidermal thickness, Ki-67 expression, T-cell infiltration) through histology and immunohistochemistry.[18][20]
-
Signaling Pathway of Vitamin D
The biological effects of vitamin D are primarily mediated through the nuclear Vitamin D Receptor (VDR).[2][21]
-
Binding and Heterodimerization: The active form of vitamin D, 1α,25(OH)₂D₃, binds to the VDR in the cytoplasm.[2] This complex then forms a heterodimer with the Retinoid X Receptor (RXR).[1]
-
Nuclear Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[1][22]
-
Transcriptional Regulation: This binding initiates the recruitment of co-activator or co-repressor proteins, leading to the modulation of gene transcription.[23] This, in turn, regulates a variety of cellular processes, including cell proliferation and differentiation.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Vitamin D - Wikipedia [en.wikipedia.org]
- 3. Vitamin D analogs: mechanism of action and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Vitamin D and Its Synthetic Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Novel Vitamin D Analogs as Potential Therapeutics: Metabolism, Toxicity Profiling, and Antiproliferative Activity | Anticancer Research [ar.iiarjournals.org]
- 12. mdpi.com [mdpi.com]
- 13. symeres.com [symeres.com]
- 14. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchmap.jp [researchmap.jp]
- 16. Strategies for the Synthesis of 19-nor-Vitamin D Analogs | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Comparison of the effects of vitamin D products in a psoriasis plaque test and a murine psoriasis xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Inhibition of IL-17-committed T cells in a murine psoriasis model by a vitamin D analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A Genomic Perspective on Vitamin D Signaling | Anticancer Research [ar.iiarjournals.org]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Navigating the Stability of 24,25-Dihydroxy Vitamin D2-d3 in Solution: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the factors influencing the stability of 24,25-Dihydroxy Vitamin D2-d3 in solution. Given the limited direct public data on this specific deuterated metabolite, this guide synthesizes information from closely related vitamin D analogs, particularly vitamin D3 and its dihydroxy derivatives, alongside established principles of pharmaceutical stability testing. The methodologies and potential degradation pathways outlined herein offer a robust framework for researchers and drug development professionals to design and execute stability studies for this and other related compounds.
Introduction to this compound
This compound is a deuterated form of a metabolite of vitamin D2. The hydroxylation at the C-24 position represents a key step in the catabolism of vitamin D, rendering the molecule more polar and facilitating its excretion. Understanding the stability of this metabolite is crucial for its use as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate quantification of vitamin D metabolites in biological matrices. Furthermore, as research into the broader physiological roles of various vitamin D metabolites continues, establishing the stability profile of each compound is essential for the development of reliable experimental models and potential therapeutic applications.
Metabolic Pathway and Degradation of Vitamin D
Vitamin D, upon entering circulation, undergoes a series of enzymatic conversions. The primary degradation pathway for active vitamin D metabolites is initiated by the enzyme 24-hydroxylase (CYP24A1). This enzyme converts 25-hydroxyvitamin D (25(OH)D) and 1,25-dihydroxyvitamin D (1,25(OH)2D) into their respective 24-hydroxylated forms[1][2][3]. This process is a critical regulatory mechanism to prevent vitamin D toxicity. The resulting 24,25-dihydroxyvitamin D is then further metabolized for excretion.
References
The Utility of 24,25-(OH)₂D₂-d₃ in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated 24,25-dihydroxyvitamin D₂, specifically 24,25-(OH)₂D₂-d₃, in mass spectrometry-based quantification of vitamin D metabolites. The accurate measurement of these metabolites is crucial for research into vitamin D metabolism, drug development, and the diagnosis and management of various health conditions.
Core Concept: The Role of Deuterated Internal Standards
In quantitative mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is the gold standard for achieving accurate and precise measurements.[1][2] 24,25-(OH)₂D₂-d₃, a deuterated form of 24,25-dihydroxyvitamin D₂, serves as an ideal internal standard for the quantification of endogenous 24,25-(OH)₂D₂.
The key principle behind its utility lies in its chemical and physical similarity to the analyte of interest. Being chemically identical, the deuterated standard co-elutes with the non-labeled analyte during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to the mass difference imparted by the deuterium (B1214612) atoms, it can be distinguished from the endogenous analyte by the mass spectrometer. This allows for the correction of variations that can occur during sample preparation, such as extraction inefficiencies and matrix effects, as well as fluctuations in instrument response. While much of the published literature details the use of deuterated standards for vitamin D₃ metabolites (e.g., d₃-25(OH)D₃ and d₆-24,25(OH)₂D₃), the principles and methodologies are directly applicable to the analysis of vitamin D₂ and its metabolites.[3][4][5]
Vitamin D Metabolism Signaling Pathway
The following diagram illustrates the metabolic pathway of Vitamin D, highlighting the formation of 24,25-dihydroxyvitamin D.
Experimental Protocols for Quantification of 24,25-(OH)₂D
The accurate quantification of 24,25-(OH)₂D by LC-MS/MS involves several critical steps, from sample preparation to data acquisition. The following sections detail a representative experimental protocol.
Sample Preparation
The initial step involves the extraction of vitamin D metabolites from the biological matrix, typically serum or plasma. This is crucial to remove interfering substances like proteins and phospholipids.[6] Common techniques include:
-
Protein Precipitation: This is often the first step, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the sample to precipitate proteins.[7]
-
Liquid-Liquid Extraction (LLE): Following protein precipitation, a non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE) is used to selectively extract the lipophilic vitamin D metabolites.[7]
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by passing the sample through a cartridge that retains the analytes of interest while allowing contaminants to be washed away.[7][8]
A typical sample preparation workflow is illustrated below:
Derivatization
Due to the relatively low ionization efficiency of vitamin D metabolites, a derivatization step is often employed to enhance their signal in the mass spectrometer.[6] This involves a chemical reaction that attaches a readily ionizable group to the analyte molecule. Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) and 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), are commonly used.[5][9][10][11] These reagents react with the conjugated diene system of the vitamin D molecule, significantly improving ionization efficiency and thus the sensitivity of the assay.[8][12]
Liquid Chromatography and Mass Spectrometry (LC-MS/MS)
The derivatized extract is then injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography: Ultra-high-performance liquid chromatography (UPLC) or high-performance liquid chromatography (HPLC) with a C18 or similar reversed-phase column is typically used to separate the different vitamin D metabolites.[7] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly employed.[6]
-
Mass Spectrometry: A triple quadrupole mass spectrometer is most frequently used, operating in positive electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mode. The analysis is performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for both the endogenous analyte and the deuterated internal standard are monitored for high selectivity and sensitivity.[3]
Quantitative Data and Method Performance
The use of 24,25-(OH)₂D₂-d₃ as an internal standard enables the development of robust and reliable LC-MS/MS methods for the quantification of 24,25-(OH)₂D. The performance of these methods is characterized by several key parameters, as summarized in the tables below. The data presented is a compilation from various studies on vitamin D metabolite analysis and serves as a reference for expected method performance.
Table 1: Linearity and Sensitivity of LC-MS/MS Assays for 24,25-(OH)₂D
| Analyte | Calibration Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) | Reference |
| 24,25-(OH)₂D₃ | 0.4 - 11.6 | 0.1 - 0.2 | ~0.04 | [4] |
| 24,25-(OH)₂D₃ | 0.25 - 7.0 (1-28 nmol/L) | 0.11 - 0.18 (0.25-0.45 nmol/L) | Not Reported | [5] |
| 24,25-(OH)₂D₃ | Not Specified | 0.25 | Not Reported | [13] |
| 24,25-(OH)₂D₃ | Not Specified | ~0.08 (0.2 nmol/L) | Not Reported | [14] |
| 24,25-(OH)₂D₃ | Not Specified | 0.4 - 1.3 (1.0-3.1 nmol/L) | 0.1 - 0.6 (0.3-1.5 nmol/L) | [15] |
Table 2: Precision and Recovery of LC-MS/MS Assays for 24,25-(OH)₂D
| Analyte | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Recovery (%) | Reference |
| 24,25-(OH)₂D₃ | 4.0 - 6.9 | 4.8 - 7.0 | Not Reported | [5] |
| 24,25-(OH)₂D₃ | 1.4 - 9.7 | 1.9 - 10.0 | Not Reported | [13] |
| 24,25-(OH)₂D₃ | <8.6 | <11.5 | 76.1 - 84.3 | [15] |
| 25-(OH)D₂ | 2.66 - 7.07 | 7.60 - 15.5 | 82.1 - 86.0 | [16] |
| 25-(OH)D₃ | 0.58 - 2.49 | 5.68 - 7.63 | 76.4 - 80.4 | [16] |
Note: Data for 25-(OH)D₂ and 25-(OH)D₃ are included to provide a broader context of method performance for vitamin D metabolites.
Conclusion
The use of 24,25-(OH)₂D₂-d₃ as an internal standard is integral to the development of accurate, precise, and robust LC-MS/MS methods for the quantification of 24,25-dihydroxyvitamin D₂. This technical guide has outlined the core principles of its utility, provided detailed insights into experimental protocols, and summarized key performance data. For researchers, scientists, and drug development professionals, the application of such methodologies is indispensable for advancing our understanding of vitamin D metabolism and its role in health and disease.
References
- 1. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 7. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Determination of vitamin D metabolites in various biological samples through an improved chemical derivatization assisted liquid chromatography-tandem mass spectrometry approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Simultaneous analysis of 25OHD3 and 24,25(OH)2D3 both in human serum and cerebrospinal fluid by LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Quantitation of serum 25(OH)D2 and 25(OH)D3 concentrations by liquid chromatography tandem mass spectrometry in patients with diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: LC-MS/MS Quantification of Vitamin D Metabolites Using 24,25-Dihydroxy Vitamin D2-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin D is a group of fat-soluble secosteroids essential for calcium homeostasis and bone health.[1] It exists in two primary forms: vitamin D3 (cholecalciferol) and vitamin D2 (ergocalciferol).[1] These are metabolized in the liver to 25-hydroxyvitamin D (25(OH)D), the major circulating form and the best indicator of an individual's vitamin D status.[2] This metabolite is further hydroxylated in the kidneys to the biologically active form, 1,25-dihydroxyvitamin D (1,25(OH)2D), and to a catabolite, 24,25-dihydroxyvitamin D (24,25(OH)2D).[2] The simultaneous measurement of these and other metabolites provides a more comprehensive picture of vitamin D metabolism and can be crucial in various clinical research settings.[3][4]
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D metabolites due to its high specificity, sensitivity, and multiplexing capabilities.[5] A key element for achieving accurate and precise quantification is the use of a stable isotope-labeled internal standard (SIL-IS). This application note describes a detailed protocol for the simultaneous quantification of major vitamin D metabolites in human serum using LC-MS/MS with 24,25-Dihydroxy Vitamin D2-d3 as the internal standard. While specific protocols detailing the use of this compound are not widely published, this document provides a representative method based on established principles for vitamin D metabolite analysis.
Experimental Workflow
The overall experimental process involves sample preparation through protein precipitation and extraction, followed by chromatographic separation and detection by tandem mass spectrometry.
Vitamin D Metabolic Pathway
This method allows for the quantification of key metabolites in both the Vitamin D2 and D3 pathways. Understanding these pathways is essential for interpreting the quantitative results.
Detailed Experimental Protocols
Materials and Reagents
-
Standards: 25(OH)D2, 25(OH)D3, 24,25(OH)2D3, 1,25(OH)2D3, and this compound (Internal Standard).
-
Solvents: LC-MS grade methanol, acetonitrile (B52724), hexane (B92381), and water.
-
Reagents: Formic acid (≥98%), Zinc Sulfate.
-
Sample Tubes: 1.5 mL polypropylene (B1209903) microcentrifuge tubes.
-
Human Serum: Pooled human serum for calibration standards and quality controls (charcoal-stripped serum is recommended).
Sample Preparation Protocol
This protocol is based on a combination of protein precipitation followed by liquid-liquid extraction (LLE), a common and effective method for isolating hydrophobic vitamin D metabolites.[5]
-
Sample Thawing: Thaw serum samples, calibrators, and quality controls (QCs) at room temperature.
-
Aliquoting: Pipette 100 µL of serum sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the internal standard working solution (e.g., 50 ng/mL this compound in methanol) to each tube. Vortex briefly.
-
Protein Precipitation: Add 200 µL of acetonitrile containing 0.2% formic acid to each tube to precipitate proteins. Vortex vigorously for 30 seconds.
-
Incubation & Centrifugation: Let the tubes stand for 10 minutes to allow for complete protein precipitation. Centrifuge at 14,000 x g for 10 minutes.
-
Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 600 µL of hexane, vortex for 1 minute, and centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Carefully transfer the upper hexane layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 70:30 methanol:water with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Protocol
-
LC System: Agilent 1200 SL or equivalent.
-
Mass Spectrometer: SCIEX QTRAP 5500 or equivalent triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), positive ion mode. APCI is often preferred for its reduced matrix effects and improved sensitivity for certain vitamin D metabolites.[5]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Value |
|---|---|
| Column | Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 50°C |
| Injection Volume | 10 µL |
| Gradient Elution | 70% B to 95% B over 5 min, hold at 95% B for 2 min, return to 70% B |
Table 2: Mass Spectrometry (MS/MS) Parameters (Representative MRM Transitions)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
|---|---|---|---|
| 25(OH)D3 | 401.3 | 383.3 | APCI (+) |
| 25(OH)D2 | 413.3 | 395.3 | APCI (+) |
| 24,25(OH)2D3 | 417.3 | 399.3 | APCI (+) |
| 1,25(OH)2D3 | 417.3 | 159.1 | ESI (+) |
| 24,25(OH)2D2-d3 (IS) | 432.4 | 414.4 | APCI (+) |
Note: The MRM transition for 24,25(OH)2D2-d3 is a predicted value based on the structure of 24,25(OH)2D2 (MW ~428.7) plus three deuterium (B1214612) atoms, assuming a loss of water.
Data and Performance Characteristics
The method should be validated for linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance data for LC-MS/MS assays of vitamin D metabolites.
Table 3: Representative Quantitative Performance Data
| Parameter | 25(OH)D3 | 24,25(OH)2D3 |
|---|---|---|
| Linear Range | 2 - 150 ng/mL | 0.5 - 50 ng/mL |
| Correlation Coeff. (r²) | > 0.995 | > 0.995 |
| LLOQ | 2 ng/mL | 0.5 ng/mL |
| Intra-assay Precision (%CV) | < 6% | < 8% |
| Inter-assay Precision (%CV) | < 8% | < 10% |
| Accuracy (% Recovery) | 92 - 105% | 90 - 108% |
Data presented are representative values compiled from similar published methods and should be established independently during method validation.
Conclusion
This application note provides a comprehensive and robust protocol for the quantification of multiple vitamin D metabolites in human serum using LC-MS/MS. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting matrix effects and procedural losses, thereby ensuring high accuracy and precision. The described method, involving protein precipitation and liquid-liquid extraction followed by a rapid LC-MS/MS analysis, is well-suited for clinical research and drug development applications requiring a thorough assessment of vitamin D status.
References
- 1. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and optimization of an LC-MS/MS-based method for simultaneous quantification of vitamin D2, vitamin D3, 25-hydroxyvitamin D2 and 25-hydroxyvitamin D3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of 24,25-Dihydroxy Vitamin D2-d3 as an Internal Standard in LC-MS/MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D metabolites is crucial for research in bone metabolism, renal disease, and various other physiological and pathological processes. 24,25-dihydroxyvitamin D is a significant catabolite of 25-hydroxyvitamin D, and its levels can provide insights into vitamin D metabolism and turnover. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of vitamin D metabolites due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the results.
This document provides a detailed protocol for the use of 24,25-Dihydroxy Vitamin D2-d3 as an internal standard for the quantitative analysis of 24,25-Dihydroxy Vitamin D2 in biological matrices, primarily serum and plasma. While specific validated methods for this compound are not widely published, the following protocol is based on well-established and validated methods for the analogous Vitamin D3 metabolites. Researchers should perform a full method validation for the analysis of the D2 form in their specific laboratory setting.
Vitamin D Metabolic Pathway
The metabolism of Vitamin D is a multi-step process primarily involving hydroxylation reactions catalyzed by cytochrome P450 enzymes. The following diagram illustrates the key steps in the metabolic pathway of both Vitamin D3 (cholecalciferol) and Vitamin D2 (ergocalciferol).
Caption: Vitamin D metabolic pathway illustrating the conversion to active and inactive forms.
Experimental Protocol
This protocol outlines a general procedure for the extraction and analysis of 24,25-Dihydroxy Vitamin D2 from serum or plasma using this compound as an internal standard.
Materials and Reagents
-
Analytes and Internal Standard:
-
24,25-Dihydroxy Vitamin D2 (analyte)
-
This compound (internal standard)
-
-
Solvents and Reagents (LC-MS Grade):
-
Methanol
-
Water
-
Formic Acid
-
Methyl-tert-butyl ether (MTBE) or Hexane
-
Zinc Sulfate (B86663)
-
-
Sample Matrix:
-
Human serum or plasma (stored at -80°C)
-
Charcoal-stripped serum (for calibration standards and quality controls)
-
Preparation of Stock Solutions, Calibration Standards, and Quality Controls
-
Stock Solutions: Prepare individual stock solutions of 24,25-Dihydroxy Vitamin D2 and this compound in a suitable organic solvent (e.g., ethanol (B145695) or methanol) at a concentration of 1 mg/mL. Store at -20°C or lower.
-
Working Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with an appropriate solvent.
-
Calibration Standards: Prepare a series of calibration standards by spiking charcoal-stripped serum with known concentrations of 24,25-Dihydroxy Vitamin D2. The concentration range should cover the expected physiological levels of the analyte.
-
Quality Controls (QCs): Prepare at least three levels of QCs (low, medium, and high) in charcoal-stripped serum in the same manner as the calibration standards.
Sample Preparation
The following are three common sample preparation techniques. The choice of method may depend on the required sensitivity and laboratory resources.
-
To 100 µL of serum/plasma sample, calibrator, or QC, add the internal standard working solution.
-
Add 300 µL of cold acetonitrile (or methanol) containing 1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
To 100 µL of serum/plasma sample, calibrator, or QC, add the internal standard working solution.
-
Add a precipitating agent (e.g., zinc sulfate solution followed by methanol) and vortex.[1]
-
Add an extraction solvent such as methyl-tert-butyl ether (MTBE) or a hexane/ethyl acetate (B1210297) mixture.
-
Vortex for an extended period (e.g., 5-10 minutes) to ensure thorough extraction.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
Pre-treat the sample as in the initial steps of LLE (addition of internal standard and protein precipitation).
-
Condition an appropriate SPE cartridge (e.g., C18 or a specialized phospholipid removal plate) according to the manufacturer's instructions.
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute the analytes with a stronger organic solvent.
-
Evaporate the eluate to dryness and reconstitute as in the LLE method.
LC-MS/MS Analysis
The following are typical starting conditions. Optimization will be required.
| Parameter | Recommended Setting |
| LC System | UPLC or HPLC system |
| Column | C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient to resolve the analyte from interferences |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 20 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive |
| MRM Transitions | To be determined by infusion of individual standards. The transitions for the d3-internal standard will be 3 mass units higher than the native analyte. |
Note on Derivatization: For increased sensitivity, derivatization with reagents such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) can be performed on the dried extract before reconstitution. This increases the molecular weight and ionization efficiency of the analytes.
Data Presentation
The following tables summarize typical quantitative performance data from validated LC-MS/MS methods for Vitamin D metabolites. Note: This data is for Vitamin D3 metabolites and should be used as a guideline. A full method validation is required for 24,25-Dihydroxy Vitamin D2.
Table 1: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range | r² | LLOQ |
| 25-Hydroxyvitamin D3 | 3.8 - 148 ng/mL | >0.997 | 0.1 - 0.2 ng/mL |
| 25-Hydroxyvitamin D2 | 4.9 - 120 ng/mL | >0.997 | 0.1 - 0.2 ng/mL |
| 24,25-Dihydroxyvitamin D3 | 0.4 - 11.6 ng/mL | >0.997 | 0.1 - 0.2 ng/mL |
Data adapted from a method for 24,25-dihydroxyvitamin D3.[2]
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-assay CV (%) | Inter-assay CV (%) | Accuracy (%) |
| 24,25(OH)2D3 | Low | < 8.6 | < 11.5 | 95 - 105 |
| Medium | < 8.6 | < 11.5 | 95 - 105 | |
| High | < 8.6 | < 11.5 | 95 - 105 |
Data adapted from a method for 24,25-dihydroxyvitamin D3.
Table 3: Recovery
| Analyte | Extraction Method | Recovery (%) |
| 24,25(OH)2D3 | Liquid-Liquid Extraction | 76.1 - 84.3 |
| 25(OH)D3 | Liquid-Liquid Extraction | 76.1 - 84.3 |
| 25(OH)D2 | Liquid-Liquid Extraction | 76.1 - 84.3 |
Data adapted from a method for 24,25-dihydroxyvitamin D3.
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of 24,25-Dihydroxy Vitamin D2 using an internal standard.
Caption: General experimental workflow for LC-MS/MS analysis.
Conclusion
The use of this compound as an internal standard is a robust approach for the accurate and precise quantification of 24,25-Dihydroxy Vitamin D2 in biological samples by LC-MS/MS. The protocol provided herein, based on established methods for analogous compounds, serves as a comprehensive guide for researchers. Adherence to good laboratory practices and the performance of a thorough method validation are essential to ensure reliable and reproducible results.
References
Application Notes and Protocols for 24,25-Dihydroxy Vitamin D2 Analysis in Serum
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of 24,25-Dihydroxy Vitamin D2 (24,25(OH)2D2) in human serum for quantitative analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
The accurate measurement of vitamin D metabolites, including 24,25-Dihydroxy Vitamin D, is crucial for understanding vitamin D metabolism and its role in various physiological and pathological processes. 24,25(OH)2D is a major catabolite of 25-hydroxyvitamin D (25(OH)D) and its quantification can provide insights into vitamin D turnover. Given its low circulating concentrations in serum, sensitive and robust analytical methods are required, for which effective sample preparation is a critical prerequisite. The primary goals of sample preparation are to remove interfering substances such as proteins and phospholipids, concentrate the analyte of interest, and enhance analytical sensitivity.
Sample Preparation Techniques
The most common sample preparation techniques for the analysis of 24,25(OH)2D2 in serum include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Often, a combination of these techniques is employed to achieve the desired cleanliness and concentration of the sample. Furthermore, derivatization is a key step in many high-sensitivity methods to improve ionization efficiency and chromatographic behavior.
Protein Precipitation (PPT)
Protein precipitation is a straightforward method for removing the bulk of proteins from the serum sample. It is often used as an initial clean-up step before further extraction.
-
Principle: A water-miscible organic solvent (e.g., acetonitrile (B52724), methanol) or a salt solution (e.g., zinc sulfate) is added to the serum sample to reduce the solubility of proteins, causing them to precipitate.
-
Advantages: Simple, fast, and inexpensive.
-
Disadvantages: May not remove all interfering substances, leading to potential matrix effects. The resulting supernatant is often diluted, which can decrease sensitivity.
Liquid-Liquid Extraction (LLE)
LLE is a widely used technique to separate 24,25(OH)2D2 from the aqueous serum matrix into an immiscible organic solvent.
-
Principle: The analyte is partitioned between two immiscible liquid phases based on its differential solubility. Non-polar organic solvents like hexane (B92381), methyl tert-butyl ether (MTBE), or a mixture of solvents are used to extract the relatively non-polar vitamin D metabolites.
-
Advantages: Effective in removing polar interferences and can provide a concentration step.
-
Disadvantages: Can be labor-intensive, may require large volumes of organic solvents, and is susceptible to emulsion formation.
Solid-Phase Extraction (SPE)
SPE is a more selective sample clean-up technique that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away.
-
Principle: The serum sample, after initial treatment, is passed through an SPE cartridge. The analyte adsorbs to the solid phase, and interfering compounds are washed off. The analyte is then eluted with a small volume of a strong solvent.
-
Advantages: High selectivity, can handle small sample volumes, provides good concentration, and is amenable to automation.[1]
-
Disadvantages: Can be more expensive than PPT or LLE, and method development can be more complex.
Derivatization
Derivatization is a chemical modification of the analyte to enhance its analytical properties, particularly for LC-MS/MS analysis. For vitamin D metabolites, derivatizing agents that react with the diene moiety are common.
-
Principle: A reagent is added to the extracted sample to create a derivative of 24,25(OH)2D2 with improved ionization efficiency and a higher molecular mass, which can reduce background interference.[2] A common derivatizing agent is 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[2]
-
Advantages: Significantly increases sensitivity and selectivity of the LC-MS/MS analysis.[2]
-
Disadvantages: Adds an extra step to the workflow and requires careful optimization of the reaction conditions.
Experimental Protocols
The following are detailed protocols for the sample preparation of 24,25(OH)2D2 in serum for LC-MS/MS analysis.
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction and Derivatization
This protocol is a robust method that combines PPT and LLE for thorough sample clean-up, followed by derivatization to enhance sensitivity.[3]
Materials:
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS vials
-
Human serum
-
Internal Standard (IS) solution (e.g., d6-24,25(OH)2D3)
-
0.1 M HCl
-
0.2 M Zinc Sulfate (B86663)
-
Hexane
-
Methyl tert-butyl ether (MTBE)
-
DMEQ-TAD derivatizing solution (0.1 mg/mL in ethyl acetate)
-
Reconstitution solution (e.g., 60:40 methanol/water)
Procedure:
-
Sample Aliquoting: Pipette 100 µL of serum into a microcentrifuge tube.
-
Internal Standard Spiking: Add the appropriate amount of internal standard solution.
-
Dilution: Add 200 µL of water and vortex.[3]
-
Acidification: Add 100 µL of 0.1 M HCl and vortex.[3]
-
Protein Precipitation:
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean glass tube.[3]
-
Liquid-Liquid Extraction:
-
Phase Separation: Allow the phases to separate. The upper organic phase contains the analyte.
-
Collection: Transfer the upper organic phase to a clean vial.[2]
-
Evaporation: Dry the organic extract under a stream of nitrogen at 37°C.[2][3]
-
Derivatization:
-
Final Preparation:
-
Add 40 µL of ethanol (B145695) and dry the derivatized extract.[2]
-
Reconstitute the final residue in 60 µL of reconstitution solution for LC-MS/MS analysis.[2]
-
Protocol 2: Solid-Phase Extraction (SPE)
This protocol utilizes a reversed-phase SPE cartridge for a more selective clean-up.
Materials:
-
SPE cartridges (e.g., C18)
-
SPE vacuum manifold or positive pressure processor
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS vials
-
Human serum
-
Internal Standard (IS) solution
-
Acetonitrile
-
Methanol
-
Water
-
Elution solvent (e.g., 90:10 acetonitrile/methanol)
-
Reconstitution solution
Procedure:
-
Sample Pre-treatment:
-
To 200 µL of serum, add the internal standard.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex and centrifuge.
-
-
SPE Cartridge Conditioning:
-
Wash the SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 40% methanol in water to remove polar interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
-
Elution: Elute the analyte with 1 mL of elution solvent into a clean collection tube.
-
Evaporation: Dry the eluate under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in an appropriate volume of reconstitution solution for LC-MS/MS analysis.
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of 24,25-Dihydroxy Vitamin D following the described sample preparation techniques.
Table 1: Method Performance Characteristics
| Parameter | 24,25(OH)2D3 | Reference |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL | [3] |
| 0.25 - 0.45 nmol/L | [2][4] | |
| Lower Limit of Detection (LLOD) | 0.04 ng/mL | [3] |
| Linearity (r²) | ≥ 0.997 | [3] |
| Intra-assay Precision (CV%) | 3 - 4% | [3][4] |
| Inter-assay Precision (CV%) | 4 - 7% | [3][4] |
| Recovery | 76.1 - 84.3% |
Table 2: Example Calibration Range
| Analyte | Calibration Range | Reference |
| 24,25(OH)2D3 | 0.4 - 11.6 ng/mL | [3] |
Visualizations
Vitamin D Metabolism Pathway
Caption: Simplified Vitamin D metabolic pathway.
Experimental Workflow for 24,25(OH)2D2 Analysis
Caption: General experimental workflow for serum 24,25(OH)2D2 analysis.
References
- 1. A simple automated solid-phase extraction procedure for measurement of 25-hydroxyvitamin D3 and D2 by liquid chromatography-tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 2. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. academic.oup.com [academic.oup.com]
Revolutionizing Vitamin D Analysis: A Detailed Application Note for the Simultaneous Measurement of Key Metabolites
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the simultaneous measurement of multiple vitamin D metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This advanced analytical method offers high sensitivity and specificity, overcoming the limitations of traditional immunoassays and enabling a more accurate assessment of vitamin D status.[1][2][3]
Introduction
Vitamin D is a crucial steroid hormone involved in calcium and phosphate (B84403) homeostasis, bone metabolism, and immune function.[4] Its metabolism is a complex pathway involving several key enzymatic hydroxylations in the liver and kidneys.[5][6][7] To gain a comprehensive understanding of an individual's vitamin D status, it is often necessary to measure not only the primary circulating form, 25-hydroxyvitamin D (25(OH)D), but also its active form, 1,25-dihydroxyvitamin D (1,25(OH)₂D), and other catabolites like 24,25-dihydroxyvitamin D (24,25(OH)₂D).[8][9][10] The simultaneous quantification of these metabolites provides a more in-depth view of vitamin D metabolism and its potential dysregulation in various disease states.[2][8][10]
LC-MS/MS has emerged as the gold standard for vitamin D analysis due to its ability to separate and specifically quantify structurally similar metabolites, including epimers, which can interfere with immunoassays.[1][3] This document outlines a robust and reproducible LC-MS/MS method for the simultaneous analysis of key vitamin D metabolites in human serum.
Vitamin D Metabolism Signaling Pathway
The metabolism of vitamin D begins with its synthesis in the skin upon exposure to UVB radiation or from dietary intake.[5][6][7] It then undergoes two primary hydroxylation steps to become biologically active.
Experimental Protocols
This section provides a detailed protocol for the simultaneous quantification of 25(OH)D₂, 25(OH)D₃, 1,25(OH)₂D₂, 1,25(OH)₂D₃, and 24,25(OH)₂D₃ in human serum.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
This protocol is designed for the efficient extraction of vitamin D metabolites from serum while minimizing matrix effects.[1][11]
Materials:
-
Human serum samples
-
Internal Standards (IS): Deuterated forms of the analytes (e.g., d6-25(OH)D₃, d3-1,25(OH)₂D₃)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Water, HPLC grade
-
96-well collection plates
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of serum sample, calibrator, or quality control into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube.
-
Add 200 µL of acetonitrile to precipitate proteins.[12]
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of MTBE for liquid-liquid extraction.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
LC-MS/MS Analysis
This section details the liquid chromatography and mass spectrometry conditions for the separation and detection of vitamin D metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source. APCI is often preferred for its reduced matrix effects and improved sensitivity for some vitamin D metabolites.[1]
Chromatographic Conditions:
-
Column: A C18 or a pentafluorophenyl (F5) column is recommended for good separation of the metabolites and their epimers.[13] For example, an Ascentis® Express F5 column.[13]
-
Mobile Phase A: Water with 0.1% formic acid or 2 mM ammonium (B1175870) formate.[14]
-
Mobile Phase B: Methanol with 0.1% formic acid or 2 mM ammonium formate.[14]
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more hydrophobic metabolites.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ion APCI or ESI
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each analyte and internal standard are monitored. These transitions should be optimized for the specific instrument being used.
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of vitamin D metabolites.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the simultaneous analysis of vitamin D metabolites. Actual values may vary depending on the specific instrumentation and method parameters.
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Recovery (%) |
| 25(OH)D₂ | 0.3 - 1.0 ng/mL[15][16] | 1.0 - 2.5 ng/mL[15][16] | >0.99[15] | 85 - 110[15] |
| 25(OH)D₃ | 0.3 - 0.6 ng/mL[15][16] | 1.0 - 1.24 ng/mL[15][16] | >0.99[15] | 82 - 105[15] |
| 1,25(OH)₂D₂ | 5 - 10 pg/mL[17] | 10 - 20 pg/mL[17] | >0.99[17] | 75 - 95[17] |
| 1,25(OH)₂D₃ | 5 - 10 pg/mL[17][18] | 10 - 20 pg/mL[17][18] | >0.99[17] | 75 - 95[17] |
| 24,25(OH)₂D₃ | 0.12 - 0.5 ng/mL[16] | 0.4 - 1.0 ng/mL[16] | >0.99 | 80 - 115 |
| 3-epi-25(OH)D₃ | ~0.5 ng/mL[17] | ~1.0 ng/mL[17] | >0.99[17] | 75 - 95[17] |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of multiple vitamin D metabolites in human serum. This methodology is well-suited for clinical research and drug development applications, enabling a more comprehensive assessment of vitamin D status and its role in human health and disease. The detailed protocols and performance data presented herein serve as a valuable resource for laboratories looking to implement this advanced analytical technique.
References
- 1. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 2. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 3. How Mass Spectrometry Is Refining Vitamin D Testing | Technology Networks [technologynetworks.com]
- 4. alpco.com [alpco.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Vitamin D: Production, Metabolism, and Mechanism of Action - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 9. lcms.cz [lcms.cz]
- 10. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromtech.com [chromtech.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as hyperlipidemia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Serum Vitamin D Metabolites by HPLC-MS/MS Combined with Differential Ion Mobility Spectrometry: Aspects of Sample Preparation without Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 24,25-(OH)₂D₂-d₃ in Clinical Research Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise quantification of vitamin D metabolites is crucial for clinical research in a variety of fields, including endocrinology, bone metabolism, and nutritional science. Vitamin D₂ (ergocalciferol) is a significant contributor to overall vitamin D status, particularly in populations with supplemented diets. Its metabolite, 24,25-dihydroxyvitamin D₂ (24,25-(OH)₂D₂), is a product of the catabolic pathway initiated by the enzyme CYP24A1. Accurate measurement of 24,25-(OH)₂D₂ can provide insights into vitamin D catabolism and overall vitamin D homeostasis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of vitamin D metabolites due to its high specificity, sensitivity, and ability to multiplex. The use of stable isotope-labeled internal standards is a critical component of robust LC-MS/MS assays, as they compensate for variations in sample preparation and matrix effects. This document provides detailed application notes and a representative protocol for the use of 24,25-dihydroxyvitamin D₂-d₃ (24,25-(OH)₂D₂-d₃) as an internal standard for the quantitative analysis of 24,25-(OH)₂D₂ in human serum and plasma samples.
Principle of the Method
The analytical method is based on isotope dilution LC-MS/MS. A known amount of the stable isotope-labeled internal standard, 24,25-(OH)₂D₂-d₃, is added to the clinical research sample at the beginning of the sample preparation process. The endogenous analyte (24,25-(OH)₂D₂) and the internal standard are then co-extracted, purified, and concentrated. The extract is subjected to chromatographic separation using ultra-high-performance liquid chromatography (UPLC) followed by detection using a tandem mass spectrometer. The ratio of the signal from the analyte to the signal from the internal standard is used to calculate the concentration of the analyte in the sample, effectively correcting for any losses during sample processing and any ionization suppression or enhancement in the mass spectrometer.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for an LC-MS/MS method for the analysis of 24,25-(OH)₂D₂ using a deuterated internal standard. These values are representative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: LC-MS/MS Method Performance Characteristics
| Parameter | Typical Value |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 ng/mL |
| Upper Limit of Quantification (ULOQ) | 50 - 100 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 90 - 110% |
Table 2: Mass Spectrometry Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 24,25-(OH)₂D₂ | To be determined empirically | To be determined empirically |
| 24,25-(OH)₂D₂-d₃ (Internal Standard) | To be determined empirically | To be determined empirically |
Note: The exact m/z transitions for 24,25-(OH)₂D₂ and its deuterated internal standard need to be optimized based on the specific mass spectrometer and ionization conditions used. Derivatization with reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can be employed to improve ionization efficiency, which would alter the precursor and product ions.
Experimental Protocols
Materials and Reagents
-
24,25-(OH)₂D₂ analytical standard
-
24,25-(OH)₂D₂-d₃ internal standard
-
LC-MS/MS grade methanol, acetonitrile (B52724), isopropanol, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Zinc sulfate (B86663) solution (for protein precipitation)
-
Human serum/plasma (for calibration standards and quality controls)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction (LLE) solvents (e.g., methyl tert-butyl ether - MTBE)
Sample Preparation (Representative Protocol)
This protocol outlines a common workflow for the extraction of dihydroxyvitamin D metabolites from serum or plasma.
-
Sample Aliquoting: Pipette 200 µL of serum, plasma, calibrator, or quality control sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a known amount of 24,25-(OH)₂D₂-d₃ internal standard solution (e.g., 25 µL of a 100 ng/mL solution in methanol) to each tube. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (or a solution of zinc sulfate in methanol/water) to each tube. Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex to ensure complete dissolution.
-
Filtration/Centrifugation: Centrifuge the reconstituted sample at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer to Autosampler Vial: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis (Representative Conditions)
-
LC System: UPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 95% B
-
8-9 min: Hold at 95% B
-
9.1-10 min: Return to 50% B and re-equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), positive ion mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
Visualizations
Application Notes and Protocols for Solid-Phase Extraction of 24,25-Dihydroxy Vitamin D2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the solid-phase extraction (SPE) of 24,25-Dihydroxy Vitamin D2 from biological matrices, primarily human serum or plasma. The methodology is compiled from established procedures for vitamin D metabolites and is designed to yield a sample of sufficient purity and concentration for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
24,25-Dihydroxy Vitamin D2 is a significant metabolite in the vitamin D endocrine system. Accurate quantification of this and other vitamin D metabolites is crucial for research into bone metabolism, various disease states, and for the development of new therapeutics. Solid-phase extraction is a widely adopted technique for the cleanup and concentration of analytes from complex biological samples, offering improved analytical sensitivity and accuracy. The protocol described herein utilizes a combination of protein precipitation and SPE to effectively isolate 24,25-Dihydroxy Vitamin D2.
Experimental Protocols
This section details the necessary reagents, materials, and step-by-step procedures for the extraction of 24,25-Dihydroxy Vitamin D2.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Isopropanol (B130326) (IPA), Hexane, Dichloromethane, Ethyl Acetate, and Water (all LC-MS grade or equivalent).
-
Acids: Formic acid (FA).
-
Reagents: Zinc Sulfate solution (0.2 M).
-
Internal Standard (IS): Deuterated 24,25-Dihydroxy Vitamin D2 (e.g., d6-24,25(OH)2D2) or a structurally similar deuterated vitamin D metabolite.
-
SPE Cartridges: C18 or HybridSPE-Phospholipid cartridges are recommended.
-
Collection Tubes: Polypropylene (B1209903) microtubes and glass autosampler vials.
-
Equipment: Centrifuge, vortex mixer, SPE vacuum manifold, sample evaporator (e.g., nitrogen stream evaporator).
Sample Preparation: Protein Precipitation
Protein precipitation is a critical first step to remove the bulk of proteinaceous material from the sample, which can interfere with the SPE process and downstream analysis.
-
To 100 µL of serum or plasma in a polypropylene microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of acetonitrile containing 1% formic acid.[1]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at 12,000 x g for 10 minutes to pellet the precipitated proteins.[2]
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction (SPE) Procedure
This protocol provides two options for SPE cartridges: a general C18 reversed-phase cartridge and a more specialized HybridSPE-Phospholipid cartridge that combines protein precipitation and phospholipid removal.
Option 1: C18 SPE Protocol
This is a widely used stationary phase for the extraction of moderately non-polar compounds like vitamin D metabolites.[3]
-
Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the protein precipitation step onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with 1 mL of 30% acetonitrile in water (containing 0.1% formic acid) to remove polar interferences.[4]
-
Elution: Elute the 24,25-Dihydroxy Vitamin D2 and other metabolites with 1 mL of a 95:5 (v/v) mixture of acetonitrile and isopropanol containing 0.1% formic acid.[4]
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[5]
-
Reconstitution: Reconstitute the dried residue in an appropriate volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis.
Option 2: HybridSPE-Phospholipid Protocol
This method integrates protein precipitation and phospholipid removal in a single device, providing a cleaner extract.[1]
-
Perform the protein precipitation as described above directly in the HybridSPE-Phospholipid 96-well plate or individual cartridges.[1]
-
Apply a vacuum of 10" Hg for 4 minutes to pass the sample through the SPE bed.[1]
-
The resulting filtrate is collected and is ready for direct injection into the LC-MS/MS system, or it can be evaporated and reconstituted if further concentration is needed.
Data Presentation
The following table summarizes expected performance data based on similar vitamin D metabolite extraction protocols. Actual results may vary depending on the specific laboratory conditions and instrumentation.
| Parameter | C18 SPE | HybridSPE-Phospholipid | Reference |
| Recovery | 80-95% | >95% | [6] |
| Intra-day Precision (CV) | < 6% | < 5% | [6] |
| Inter-day Precision (CV) | < 6% | < 7% | [6] |
| Lower Limit of Quantitation (LLOQ) | 4.0 - 7.5 nmol/L | Dependent on LC-MS/MS system | [6] |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for 24,25-Dihydroxy Vitamin D2.
Caption: Workflow for the solid-phase extraction of 24,25-Dihydroxy Vitamin D2.
References
- 1. Method Optimization for LC-MS Analysis of Vitamin D Metabolite Critical Pairs in Serum [sigmaaldrich.com]
- 2. waters.com [waters.com]
- 3. Solid phase extraction system for vitamin D and its major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for UPLC-MS/MS Analysis of 24,25-Dihydroxy Vitamin D2
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of 24,25-Dihydroxy Vitamin D2 (24,25(OH)₂D₂) in human serum using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system. The protocol includes procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Introduction
Vitamin D metabolism is a critical area of research, with implications for bone health, immune function, and various disease states. While 25-hydroxyvitamin D is the primary indicator of vitamin D status, the measurement of other metabolites, such as 24,25-dihydroxyvitamin D, provides deeper insights into the catabolic pathways. 24,25(OH)₂D₂ is a key metabolite in the vitamin D2 catabolic pathway, produced by the action of the enzyme CYP24A1. Accurate quantification of this metabolite is essential for understanding the complete picture of vitamin D metabolism and its dysregulation in various pathologies.
This application note describes a robust and sensitive UPLC-MS/MS method for the determination of 24,25(OH)₂D₂. The method employs a derivatization step with 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD) to enhance ionization efficiency and analytical sensitivity.
Experimental Protocols
Materials and Reagents
-
24,25-Dihydroxy Vitamin D2 standard
-
Internal Standard (IS): d6-24,25-Dihydroxy Vitamin D3
-
Human serum
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Zinc sulfate (B86663)
-
Hexane (B92381) (HPLC grade)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Ethanol (B145695) (HPLC grade)
-
DMEQ-TAD
-
0.1 M HCl
Sample Preparation
The sample preparation involves protein precipitation, liquid-liquid extraction, and derivatization.
-
Protein Precipitation:
-
To 100 µL of serum sample, calibrator, or quality control sample in a microcentrifuge tube, add 200 µL of water.
-
Add 10 µL of internal standard solution (d6-24,25-Dihydroxy Vitamin D3).
-
Add 100 µL of 0.1 M HCl.
-
Vortex mix.
-
Add 150 µL of 0.2 M zinc sulfate and 450 µL of methanol, vortexing after each addition.
-
Centrifuge at 12,000 x g for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean glass tube.
-
Add 700 µL of hexane and 700 µL of MTBE.
-
Vortex mix thoroughly.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
-
Derivatization:
-
Dry the organic extract under a gentle stream of nitrogen at 37°C.
-
Reconstitute the dried residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add a second 25 µL aliquot of DMEQ-TAD solution and incubate for an additional 60 minutes.
-
Add 40 µL of ethanol to stop the reaction.
-
Dry the derivatized sample under nitrogen.
-
Reconstitute in 60 µL of 60:40 (v/v) methanol/water for UPLC-MS/MS analysis.
-
UPLC-MS/MS Conditions
UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH Phenyl, 1.7 µm, 2.1 x 50 mm or equivalent Mobile Phase A: Water with 0.1% Formic Acid Mobile Phase B: Methanol with 0.1% Formic Acid Flow Rate: 400 µL/min Gradient:
| Time (min) | %B |
|---|---|
| 0.0 | 65 |
| 5.0 | 90 |
| 5.1 | 65 |
| 6.0 | 65 |
Mass Spectrometer: Waters Xevo TQ-S or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 1.0 kV Desolvation Temperature: 650 °C Desolvation Gas Flow: 1000 L/h Cone Gas Flow: 150 L/h Acquisition Mode: Multiple Reaction Monitoring (MRM)
Data Presentation
MRM Transitions
The derivatization with DMEQ-TAD adds a mass of 363 Da to the analytes. The primary fragment ion observed corresponds to the A-ring/DMEQ-TAD fragment.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 24,25(OH)₂D₂-DMEQ-TAD | 774.6 | 468.4 | 30 | 25 |
| d6-24,25(OH)₂D₃-DMEQ-TAD (IS) | 768.6 | 468.4 | 30 | 25 |
Note: The precursor ion mass for 24,25(OH)₂D₂ is calculated based on the molecular weight of 24,25(OH)₂D₂ (412.65 g/mol ) plus the mass of the DMEQ-TAD adduct (363 g/mol ) and a proton. The product ion is the characteristic fragment of the derivatized A-ring.
Method Performance
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | ~0.1 ng/mL |
| Intra-assay Precision (%CV) | < 10% |
| Inter-assay Precision (%CV) | < 15% |
| Recovery | 85-115% |
Mandatory Visualizations
Experimental Workflow
Caption: UPLC-MS/MS Experimental Workflow.
Vitamin D2 Metabolic Pathway
Caption: Metabolic pathway of Vitamin D2.
Putative Signaling Pathway of 24,25-Dihydroxy Vitamin D2
Caption: Putative non-genomic signaling pathway for 24,25(OH)₂D₂.
Discussion
The described UPLC-MS/MS method provides a sensitive and specific approach for the quantification of 24,25-Dihydroxy Vitamin D2 in human serum. The use of DMEQ-TAD derivatization is crucial for achieving the required sensitivity to measure the low endogenous concentrations of this metabolite. The chromatographic separation is optimized to resolve 24,25(OH)₂D₂ from other vitamin D metabolites, ensuring accurate quantification.
The metabolic pathway of vitamin D2 involves sequential hydroxylation steps, with CYP24A1 playing a key role in the formation of 24,25(OH)₂D₂. While the primary biological activity of vitamin D is attributed to 1,25-dihydroxyvitamin D, emerging research suggests that 24,25-dihydroxyvitamin D metabolites may also have biological functions, potentially through non-genomic signaling pathways. The putative signaling pathway presented is based on evidence for 24,25(OH)₂D₃ and suggests a potential mechanism of action for 24,25(OH)₂D₂ that warrants further investigation.
This application note provides a comprehensive protocol for researchers to accurately measure 24,25(OH)₂D₂ and contribute to a better understanding of vitamin D metabolism and its role in health and disease.
Application of Deuterated Standards in Pediatric Vitamin D Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of vitamin D and its metabolites is crucial in pediatric research to understand its role in growth, development, and the prevention of various diseases.[1][2][3] Vitamin D deficiency in children has been linked to rickets, impaired bone health, and potentially other pediatric disorders.[1][3][4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the precise measurement of vitamin D metabolites due to its high sensitivity and specificity.[5][6] The use of deuterated vitamin D analogs as internal standards is fundamental to achieving accurate and reliable results by correcting for variability during sample preparation and analysis.[7][8][9]
Stable isotope-labeled internal standards, such as deuterated 25-hydroxyvitamin D3 (d3-25OHD3), are chemically and physically almost identical to their endogenous counterparts.[7] This ensures they behave similarly during extraction, derivatization, and ionization, while their mass difference allows for distinct detection by the mass spectrometer.[7] This application note provides detailed protocols and data for the use of deuterated standards in the analysis of vitamin D metabolites in pediatric samples.
Vitamin D Metabolism Signaling Pathway
Vitamin D, obtained from sun exposure or diet, undergoes two primary hydroxylation steps to become biologically active.[1][2] Initially, it is hydroxylated in the liver to form 25-hydroxyvitamin D (25(OH)D), the major circulating form and the best indicator of vitamin D status.[1][2] Subsequently, in the kidneys and other tissues, 25(OH)D is converted to the active form, 1,25-dihydroxyvitamin D (1,25(OH)2D), which plays a key role in calcium and phosphate (B84403) homeostasis.[1][2]
Vitamin D Metabolic Pathway
Experimental Protocols
Protocol 1: Quantification of 25-Hydroxyvitamin D in Pediatric Serum using LC-MS/MS
This protocol outlines a common procedure for the analysis of 25-hydroxyvitamin D2 (25OHD2) and 25-hydroxyvitamin D3 (25OHD3) in pediatric serum samples using isotope-dilution LC-MS/MS.
Materials:
-
Pediatric serum samples
-
Deuterated internal standards: d3-25-hydroxyvitamin D3 (in methanol (B129727) or ethanol) and d6-25-hydroxyvitamin D2 (in methanol or ethanol)
-
Zinc sulfate (B86663) solution (0.1 M)[7]
-
Methanol
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)[7]
-
Reconstitution solution (e.g., 50:50 methanol:water)
Procedure:
-
Sample Preparation:
-
Protein Precipitation:
-
Extraction (Option A: Liquid-Liquid Extraction):
-
Add a volume of hexane (e.g., 1 mL) to the supernatant.
-
Vortex for 1 minute and centrifuge to separate the layers.
-
Transfer the upper hexane layer to a clean tube.
-
-
Extraction (Option B: Solid Phase Extraction - SPE): [7]
-
Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.[7]
-
Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.[7]
-
Wash the cartridge with 1 mL of a methanol:water solution (e.g., 50:50) to remove interfering substances.[7]
-
Elute the analytes and internal standards with 1 mL of methanol.[7]
-
-
Evaporation and Reconstitution:
-
LC-MS/MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.
-
Analyze the samples using a validated LC-MS/MS method with appropriate chromatographic separation and mass spectrometric detection parameters.
-
Experimental Workflow Diagram
LC-MS/MS Workflow
Data Presentation
The use of deuterated internal standards allows for accurate quantification by calculating the ratio of the analyte signal to the internal standard signal. This corrects for variations in sample recovery and matrix effects.[7]
Table 1: Typical LC-MS/MS Parameters for Vitamin D Metabolite Analysis
| Parameter | 25-hydroxyvitamin D3 (Analyte) | d3-25-hydroxyvitamin D3 (Internal Standard) | 25-hydroxyvitamin D2 (Analyte) | d6-25-hydroxyvitamin D2 (Internal Standard) |
| Precursor Ion (m/z) | Varies by adduct | Varies by adduct | Varies by adduct | Varies by adduct |
| Product Ion 1 (m/z) | Varies by method | Varies by method | Varies by method | Varies by method |
| Product Ion 2 (m/z) | Varies by method | Varies by method | Varies by method | Varies by method |
| Collision Energy (eV) | Method Dependent | Method Dependent | Method Dependent | Method Dependent |
| Retention Time (min) | Method Dependent | Co-elutes with analyte | Method Dependent | Co-elutes with analyte |
Note: Specific m/z values and collision energies are instrument and method-dependent and require optimization.
Table 2: Performance Characteristics of an Isotope-Dilution LC-MS/MS Assay for 25-OH D2 and D3[5]
| Analyte | Concentration (nmol/L) | Interassay CV (%) |
| 25-OH D2 | 52 | 9.5 |
| 76 | 8.4 | |
| 25-OH D3 | 55 | 5.1 |
| 87 | 5.6 | |
| Limit of Detection | <4 nmol/L for both metabolites |
Logical Relationship: Ratiometric Quantification
The fundamental principle behind using deuterated standards is ratiometric quantification, which ensures high precision and accuracy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. publications.aap.org [publications.aap.org]
- 3. childrenscolorado.org [childrenscolorado.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification and reporting of vitamin D concentrations measured in human milk by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. An isotope dilution-liquid chromatography-tandem mass spectrometry based candidate reference measurement procedure for the simultaneous quantification of 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a candidate reference measurement procedure for the determination of 25-hydroxyvitamin D3 and 25-hydroxyvitamin D2 in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in 24,25-Dihydroxy Vitamin D2-d3 LC-MS/MS analysis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering matrix effects in the LC-MS/MS analysis of 24,25-Dihydroxy Vitamin D2 (24,25(OH)₂D₂) and its deuterated internal standards, such as 24,25-Dihydroxy Vitamin D₂-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 24,25(OH)₂D₂?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of a target analyte by co-eluting compounds from the sample matrix.[1] In biological samples like serum or plasma, phospholipids (B1166683) are the most significant cause of matrix effects in vitamin D analysis.[2][3] This interference can lead to poor sensitivity, inaccurate quantification, and high variability in results, even when using a stable isotope-labeled (SIL) internal standard.[1][3]
Q2: My deuterated internal standard (24,25(OH)₂D₂-d3) signal is low and inconsistent. Isn't it supposed to correct for matrix effects?
A2: While a SIL internal standard like 24,25(OH)₂D₂-d3 is designed to co-elute with the analyte and experience similar matrix effects, severe ion suppression can reduce the signal of both the analyte and the internal standard to a level near the limit of detection, compromising assay precision.[4] Inconsistent internal standard response across a sample batch is a clear indicator of significant and variable matrix effects, which most often points to insufficient sample cleanup.
Q3: How can I effectively remove interfering phospholipids from my samples?
A3: The most effective methods target the specific removal of phospholipids. Techniques include:
-
Hybrid Solid-Phase Extraction (HybridSPE®): This technique combines the simplicity of protein precipitation with the selective removal of phospholipids using zirconia-coated particles. It has been shown to significantly enhance analyte response and reproducibility compared to standard protein precipitation.[5]
-
Lipid Removal Sorbents: Products like Captiva EMR—Lipid use a novel sorbent chemistry for the selective removal of lipids while allowing the target analytes to pass through, resulting in a much cleaner extract.[2]
-
Liquid-Liquid Extraction (LLE): LLE provides a better clean-up than simple protein precipitation by separating compounds based on their differential solubility in immiscible liquids.[6]
Q4: Is it possible to overcome matrix effects through chromatography alone?
A4: Optimizing chromatography is a critical step but may not be sufficient on its own for complex biological matrices. Techniques that can help include:
-
Using Alternative Stationary Phases: A pentafluorophenyl (F5) phase can offer different selectivity compared to traditional C18 columns, which may help resolve the analyte from co-eluting interferences like the 3-epi-25(OH)D₃ isomer.[5]
-
Employing UHPLC Systems: Ultra-high-performance liquid chromatography provides higher resolution and narrower peaks, which can improve separation from interfering compounds.[7]
-
Implementing 2D-LC: Two-dimensional liquid chromatography offers a powerful way to separate the analyte from a complex matrix by using two columns with different selectivities.[8][9]
Q5: When should I consider chemical derivatization for my analysis?
A5: Chemical derivatization can significantly improve the sensitivity and specificity of vitamin D metabolite analysis. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or DMEQ-TAD react with the diene structure of vitamin D, creating a derivative with much higher ionization efficiency in the mass spectrometer.[10][11][12] This can help "boost" the signal far above the chemical noise, mitigating the impact of ion suppression.[13]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte and/or Internal Standard (IS) Signal Intensity | Ion Suppression: Co-eluting matrix components, particularly phospholipids, are interfering with ionization.[2][3] | Improve Sample Cleanup: Implement a phospholipid removal step (HybridSPE®, Captiva EMR—Lipid) or a robust LLE protocol.[2] Consider Derivatization: Use PTAD or a similar reagent to increase ionization efficiency.[10][11] |
| High Variability (%CV) in Quality Controls or Replicates | Inconsistent Matrix Effects: The amount of ion suppression varies from sample to sample. Sample Preparation Variability: Manual sample preparation steps are not consistent. | Use a More Robust Cleanup Method: Phospholipid removal plates or cartridges provide more consistent cleanup than simple protein precipitation.[5] Optimize Chromatography: Ensure the analyte is chromatographically separated from major interferences.[5] |
| Poor or Drifting Peak Shape | Column Fouling: Buildup of lipids and proteins on the analytical column.[8] Co-eluting Isobars: Interference from structurally similar compounds (e.g., epimers). | Protect Your Column: Use a guard column and implement a robust column wash step after each run.[8] Change Selectivity: Test an alternative column chemistry, such as a pentafluorophenyl (F5) column, to resolve interfering isomers.[5] |
| Failure to Meet Sensitivity/LLOQ Requirements | Poor Extraction Recovery: The analyte is not being efficiently extracted from the sample matrix. Severe Ion Suppression: The signal is suppressed below the required detection limit. | Validate Extraction Efficiency: Compare a post-extraction spiked sample to a neat solution to calculate recovery. Combine Strategies: Use both advanced sample cleanup (e.g., HybridSPE®) and chemical derivatization for maximum sensitivity.[10] |
Quantitative Data on Method Performance
Effective sample preparation is the most critical factor in mitigating matrix effects. The following tables summarize quantitative data comparing different approaches.
Table 1: Comparison of Analyte Response with Different Sample Preparation Techniques
| Analyte | Sample Preparation Method | Analyte Response Improvement vs. PPT | Reproducibility (%RSD) | Reference |
| 25-OH D₂ | Protein Precipitation (PPT) | Baseline | High Variability | |
| 25-OH D₂ | HybridSPE®-Phospholipid | +70% | Improved | [5] |
| 25-OH D₃ | Protein Precipitation (PPT) | Baseline | - | [5] |
| 25-OH D₃ | HybridSPE®-Phospholipid | +10% | Improved | [5] |
| Vitamin D Metabolites | Captiva EMR—Lipid | >99% Phospholipid Removal | <10% | [2] |
Table 2: Example Method Precision from a Validated LC-MS/MS Assay
This data is for a robust method employing LLE and chemical derivatization for 24,25(OH)₂D₃. Similar performance would be expected for 24,25(OH)₂D₂ with an optimized method.
| Analyte | Within-Run Imprecision (%CV) | Between-Run Imprecision (%CV) | Reference |
| 24,25(OH)₂D₃ | 4% | 7% | [10] |
| 25-OH D₂ | 4% | 5% | [10] |
| 25-OH D₃ | 3% | 4% | [10] |
Diagrams and Workflows
Caption: Troubleshooting decision tree for matrix effects.
Caption: Comparison of sample preparation workflows.
Detailed Experimental Protocols
Protocol 1: HybridSPE®-Phospholipid Sample Preparation This protocol is adapted from methodologies demonstrating enhanced sensitivity for vitamin D metabolites.[5]
-
Spike Sample: To 100 µL of serum or plasma in a microcentrifuge tube, add the 24,25(OH)₂D₂-d3 internal standard solution.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile to the sample. Vortex for 30 seconds.
-
Load Plate: Transfer the entire mixture to a well of the HybridSPE®-Phospholipid 96-well plate.
-
Process: Apply vacuum at 10" Hg for 4 minutes or use a positive pressure manifold. Collect the filtrate.
-
Inject: The resulting filtrate can be directly injected into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) with Derivatization This protocol is based on a robust method for quantifying multiple vitamin D metabolites.[10]
-
Denature and Spike: In a microcentrifuge tube, add 100 µL of serum, 200 µL of water, and the internal standard solution. Add 100 µL of 0.1M HCl.
-
Precipitate: Add 150 µL of 0.2 M zinc sulfate, vortex. Add 450 µL of methanol, vortex.
-
Centrifuge: Centrifuge at 12,000 x g for 10 minutes. Transfer the supernatant to a clean glass tube.
-
Extract: Add 750 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge for 5 minutes.
-
Dry Down: Transfer the upper organic layer to a new vial and evaporate to dryness under a stream of nitrogen at 37°C.
-
Derivatize: Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate. Incubate at room temperature for 30 minutes in the dark. Add a second 25 µL aliquot and incubate for another 60 minutes.
-
Finalize: Add 40 µL of ethanol, evaporate to dryness, and reconstitute in 60 µL of the initial mobile phase for injection.
References
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. agilent.com [agilent.com]
- 3. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 4. Routine isotope-dilution liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of the 25-hydroxy metabolites of vitamins D2 and D3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vitamin D epi-Metabolites Separated with HybridSPE-Phospholipid [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - ProQuest [proquest.com]
Technical Support Center: Analysis of 24,25-Dihydroxy Vitamin D2-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 24,25-Dihydroxy Vitamin D2-d3. The following information is designed to help you improve ionization efficiency and overcome common challenges during mass spectrometry-based analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low signal intensity for this compound in my LC-MS/MS analysis?
A1: Low signal intensity for vitamin D metabolites is a common issue primarily due to their poor ionization efficiency.[1][2] Several factors can contribute to this, including the inherent chemical properties of the molecule, suboptimal ionization source conditions, and matrix effects from the sample. To address this, consider optimizing your sample preparation, ionization source, and exploring derivatization techniques.
Q2: What is chemical derivatization and how can it improve my results?
A2: Chemical derivatization is a technique used to modify the chemical structure of an analyte to enhance its analytical properties. For vitamin D metabolites, derivatization can significantly increase ionization efficiency, leading to a substantial improvement in signal intensity, with signal enhancements reported to be in the order of 3- to 295-fold depending on the compound and reagent used.[3][4] It can also improve the selectivity of the chromatographic separation.[3]
Q3: Which derivatization reagents are recommended for this compound?
A3: Several derivatization reagents have proven effective for vitamin D metabolites. The choice of reagent can depend on the specific analytical goals. Some commonly used and effective reagents include:
-
DMEQ-TAD: This reagent improves ionization efficiency and increases the molecular mass of the analyte, which helps to reduce background interference.[5][6]
-
PTAD (4-Phenyl-1,2,4-triazoline-3,5-dione): A widely used and revolutionary reagent for increasing the sensitivity of diene metabolites.[1][7]
-
PyrNO (2-nitrosopyridine): This reagent has been shown to offer better ionization efficiency than PTAD.[1][7]
-
Amplifex: Considered an optimal choice when profiling multiple vitamin D metabolites.[3][4]
Q4: Should I use ESI or APCI as my ionization source?
A4: For the analysis of vitamin D metabolites, Atmospheric Pressure Chemical Ionization (APCI) is often preferred over Electrospray Ionization (ESI).[8][9] APCI typically provides better sensitivity and is less susceptible to matrix effects for these compounds.[8][9] However, the optimal choice may depend on your specific instrumentation and experimental conditions. A comparison of different ionization sources, including Dielectric Barrier Discharge Ionization (DBDI), may be beneficial.[9]
Q5: How can I minimize matrix effects in my analysis?
A5: Matrix effects, which arise from co-eluting compounds from the sample matrix that suppress or enhance the ionization of the analyte, are a significant challenge. To minimize these effects:
-
Optimize Sample Preparation: Employ robust extraction techniques like liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE). A combined LLE-SPE approach can reduce ion suppression by 2- to 4-fold compared to SPE alone.[1][7]
-
Phospholipid Removal: Phospholipids are a major source of matrix effects, especially with ESI.[9] Incorporate a specific phospholipid removal step in your sample preparation protocol.[9]
-
Chromatographic Separation: Ensure adequate chromatographic separation of your analyte from interfering matrix components.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Signal for Analyte | Poor ionization efficiency. | Implement a chemical derivatization strategy using reagents like DMEQ-TAD or PyrNO.[1][5][6][7] |
| Suboptimal ionization source. | If using ESI, consider switching to APCI, which often provides better sensitivity and reduced matrix effects for vitamin D metabolites.[8][9] Optimize source parameters (e.g., temperature, gas flows). | |
| Inefficient sample extraction. | Optimize your LLE and/or SPE protocol. A combined LLE-SPE method can significantly improve recovery and reduce ion suppression.[1][7] | |
| High Background Noise / Interferences | Isobaric or isomeric interferences. | Improve chromatographic separation to resolve the analyte from interfering compounds.[8] Derivatization with reagents like DMEQ-TAD increases the molecular mass, shifting the analyte to a region with less background interference.[5][6] |
| Matrix effects. | Incorporate a phospholipid removal step in your sample preparation.[9] Dilute the sample if possible, while maintaining adequate sensitivity. | |
| Poor Reproducibility | Inconsistent derivatization reaction. | Ensure complete and consistent derivatization by optimizing reaction time, temperature, and reagent concentration. |
| Variability in sample preparation. | Use an internal standard (e.g., a stable isotope-labeled version of the analyte) to correct for variations in extraction recovery and matrix effects.[8] Automate sample preparation steps where possible to improve consistency. | |
| Peak Tailing or Splitting | Poor chromatography. | Optimize the mobile phase composition and gradient. Ensure the column is not overloaded and is in good condition. |
| Co-elution of isomers. | High-resolution chromatography is necessary to separate isomers like 3-epi-25(OH)D3.[8] |
Experimental Protocols
Protocol 1: Derivatization with DMEQ-TAD
This protocol is adapted from methods used for the analysis of other vitamin D metabolites and is applicable to this compound.
Materials:
-
DMEQ-TAD reagent
-
Sample extract containing this compound, dried down
-
Vortex mixer
-
Incubator or heating block
Procedure:
-
Reconstitute the dried sample extract in a suitable volume of acetonitrile.
-
Prepare a fresh solution of DMEQ-TAD in acetonitrile.
-
Add the DMEQ-TAD solution to the sample extract. The final concentration of DMEQ-TAD should be optimized, but a starting point is typically in the low millimolar range.
-
Vortex the mixture gently to ensure thorough mixing.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration (e.g., 30-60 minutes). The optimal time and temperature should be determined empirically.
-
After incubation, the sample is ready for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE) followed by Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting vitamin D metabolites from serum or plasma.
Materials:
-
Serum or plasma sample
-
Internal standard solution
-
Protein precipitation solvent (e.g., acetonitrile or methanol (B129727) with zinc sulfate)
-
LLE solvent (e.g., hexane)
-
SPE cartridge (e.g., C18)
-
SPE conditioning, wash, and elution solvents
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 100 µL of serum or plasma, add the internal standard.
-
Protein Precipitation: Add protein precipitation solvent, vortex, and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add the LLE solvent (e.g., hexane), vortex thoroughly, and centrifuge to separate the phases.
-
Transfer the organic (upper) layer containing the analyte to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Solid-Phase Extraction:
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Reconstitute the dried extract from the LLE step in a solvent compatible with the SPE loading conditions.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.
-
Elute the analyte with a stronger organic solvent.
-
-
Evaporate the eluate to dryness under nitrogen.
-
The dried extract is now ready for derivatization or reconstitution for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting logic for low signal intensity in vitamin D analysis.
References
- 1. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. waters.com [waters.com]
- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 8. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 9. LC/MS analysis of vitamin D metabolites by dielectric barrier discharge ionization and a comparison with electrospray ionization and atmospheric pressure chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing deuterium exchange in 24,25-Dihydroxy Vitamin D2-d3 standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 24,25-Dihydroxy Vitamin D2-d3 standards in their experiments. The following information is designed to help you address potential challenges, particularly concerning deuterium (B1214612) exchange, and ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of 24,25-Dihydroxy Vitamin D2. Stable isotope-labeled compounds like this are considered the gold standard for internal standards in quantitative mass spectrometry.[1][2] Their chemical and physical properties are nearly identical to their non-deuterated, endogenous counterparts, ensuring they behave similarly during sample preparation and analysis. The key difference is the increased mass due to the deuterium atoms, which allows the mass spectrometer to differentiate the internal standard from the analyte of interest.[1] This helps to correct for sample loss during preparation, matrix effects, and instrument variability, leading to more accurate and precise quantification.[1]
Q2: What is deuterium exchange and why is it a concern?
Deuterium exchange, or back-exchange, is a phenomenon where deuterium atoms on a labeled standard are replaced by protons (hydrogen atoms) from the surrounding environment.[3][4] This can be problematic as it leads to a decrease in the signal of the deuterated internal standard and an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of the results.[2] In the worst-case scenario, the deuterated standard can lose all of its deuterium, creating a "false positive" for the unlabeled analyte.[2]
Q3: What are the primary factors that cause deuterium exchange?
Several factors can promote deuterium exchange:
-
Protic Solvents: Solvents with exchangeable protons, such as water and methanol (B129727), can facilitate the replacement of deuterium atoms.[3]
-
pH: Both highly acidic (pH < 2.5) and basic (pH > 8) conditions can accelerate the rate of exchange.[3] The minimum rate of exchange for many compounds is often found in a slightly acidic pH range of 2.5-3.[3]
-
Temperature: Higher temperatures increase the rate of chemical reactions, including deuterium exchange.[3]
-
Position of the Deuterium Label: Deuterium atoms on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups are generally more susceptible to exchange than those on aromatic or aliphatic carbon-hydrogen bonds.[3]
Q4: How can I minimize deuterium exchange during my experiments?
To minimize deuterium exchange, consider the following preventative measures:
-
Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran) for sample preparation and reconstitution.[3] If protic solvents are necessary, minimize their use and the sample's exposure time to them.
-
pH Control: Maintain the pH of your samples and mobile phases within a range that minimizes exchange, typically between pH 2.5 and 7.[3]
-
Temperature Control: Keep samples, standards, and the autosampler cooled, for instance, at 4°C.[3]
-
Storage: Store your deuterated standards at the recommended temperature in tightly sealed containers to prevent exposure to atmospheric moisture.[3] Allow the standard to reach room temperature before opening to avoid condensation.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using this compound standards.
Issue 1: I'm observing a lower than expected signal for my deuterated standard and/or a higher than expected signal for the unlabeled analyte.
-
Possible Cause: This is a classic indication of deuterium back-exchange.[3]
-
Troubleshooting Steps:
-
Review Your Solvents: Are you using protic solvents like methanol or water extensively in your sample preparation or mobile phase? If so, try to substitute them with aprotic alternatives or reduce the proportion of the protic solvent.
-
Check the pH: Measure the pH of your sample diluent and mobile phases. Adjust to a range of 2.5-7 if they are outside this window.[3]
-
Evaluate Temperature: Ensure that your samples and autosampler are being kept at a low temperature (e.g., 4°C) throughout the analytical run.[3]
-
Assess Standard Handling: Review your procedure for preparing the stock solution. Ensure the standard is fully dissolved in a high-purity, dry solvent.[3]
-
Issue 2: My results are inconsistent and show poor reproducibility.
-
Possible Cause: Inconsistent deuterium exchange due to slight variations in sample handling and experimental conditions.
-
Troubleshooting Steps:
-
Standardize Protocols: Develop and adhere to a strict Standard Operating Procedure (SOP) for all sample preparation and analysis steps to ensure consistency.[5]
-
Control Incubation Times: If there are incubation steps in your protocol, ensure the time and temperature are precisely controlled for all samples.
-
Check for Contamination: Implement thorough wash steps between sample injections to prevent carry-over from previous analyses.[5]
-
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can influence deuterium exchange, based on general observations for deuterated standards.
Table 1: Impact of Experimental Conditions on Deuterium Exchange
| Parameter | Condition | Risk of Deuterium Exchange | Recommendation |
| pH | High (>8) or Low (<2.5) | High | Maintain pH between 2.5 and 7 for minimal exchange.[3] |
| Temperature | High | High | Store and analyze samples at low temperatures (e.g., 4°C).[3] |
| Solvent | Protic (e.g., Water, Methanol) | Higher | Use aprotic solvents (e.g., Acetonitrile, THF) when possible.[3] |
| Label Position | On Heteroatoms (O, N, S) | High | Choose standards with labels on stable carbon positions when available.[3] |
| Alpha to Carbonyl | Moderate | Be cautious with pH and temperature.[3] | |
| Aromatic/Aliphatic C-H | Low | Generally stable under typical analytical conditions.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stock and working solutions of the deuterated standard with minimal risk of exchange.
Materials:
-
This compound standard
-
High-purity, dry aprotic solvent (e.g., acetonitrile or ethanol)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Equilibration: Allow the vial containing the lyophilized standard to equilibrate to room temperature before opening to prevent condensation.[3]
-
Weighing: Accurately weigh the required amount of the standard using a calibrated analytical balance.
-
Dissolution: Dissolve the standard in a small volume of the chosen aprotic solvent in a volumetric flask. Ensure complete dissolution by gentle vortexing or sonication.[3]
-
Dilution: Bring the solution to the final volume with the same solvent to achieve the desired stock solution concentration.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature (typically -20°C or -80°C).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent immediately before use.
Protocol 2: Assessing the Isotopic Stability of this compound
Objective: To evaluate the stability of the deuterated standard under your specific analytical conditions.
Procedure:
-
Prepare Two Sample Sets:
-
Set A (Time Zero): Spike a known concentration of the this compound standard into your analytical matrix (e.g., serum, plasma). Immediately process and analyze the sample according to your established method.[3]
-
Set B (Time X): Spike the same concentration of the deuterated standard into the same analytical matrix. Subject this sample to the conditions you wish to test (e.g., let it sit at room temperature for 4 hours, or store it in the autosampler at 4°C for 24 hours) before processing and analysis.[3]
-
-
Analysis: Analyze both sets of samples using your LC-MS/MS method.
-
Evaluation: Compare the peak area or response of the deuterated standard in Set B to that in Set A. A significant decrease in the signal in Set B indicates that deuterium exchange is occurring under those conditions.
Visualizations
Caption: Metabolic pathway of Vitamin D2.
Caption: Experimental workflow and factors affecting deuterium exchange.
Caption: Troubleshooting logic for deuterium exchange issues.
References
troubleshooting low recovery of 24,25-Dihydroxy Vitamin D2-d3 during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low recovery of 24,25-Dihydroxy Vitamin D2-d3 during solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Troubleshooting Guide: Low Recovery of this compound
Low recovery of this compound, a deuterated internal standard, can compromise the accuracy of quantitative analyses. This guide provides a systematic approach to identify and resolve common issues during the extraction process.
Q1: My recovery of this compound is significantly lower than expected. Where should I start troubleshooting?
The first step is to systematically evaluate each stage of your extraction protocol to pinpoint where the loss is occurring. This can be achieved by collecting fractions at each major step (after sample loading, each wash, and elution) and analyzing the analyte concentration in each.
Below is a troubleshooting workflow to guide you through this process.
Technical Support Center: Optimizing Chromatographic Separation of Vitamin D Epimers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of vitamin D epimers, with a focus on methods utilizing 24,25-(OH)2D2-d3 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing poor resolution between 25-hydroxyvitamin D3 (25(OH)D3) and its C3-epimer (3-epi-25(OH)D3)?
Potential Causes & Solutions:
-
Suboptimal Stationary Phase: Traditional C18 columns may not provide sufficient selectivity to separate these structurally similar epimers.[1]
-
Inadequate Mobile Phase Composition: The choice and ratio of organic modifiers are critical for achieving separation.[1]
-
Solution: Systematically optimize the mobile phase. If using a methanol (B129727)/acetonitrile (B52724) mixture, vary the ratio. Isocratic elution with 100% methanol has been successful with certain columns.[1][3] For complex samples, a shallow gradient elution can improve separation.[1]
-
-
Inappropriate Column Temperature: Temperature can influence peak shape and resolution.
Q2: My 24,25-(OH)2D2-d3 internal standard peak is showing significant tailing. What could be the cause?
Potential Causes & Solutions:
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase.
-
Solution: Ensure the mobile phase has an appropriate buffer to minimize these interactions. Also, confirm that the column is not degraded.
-
-
Sample Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Solution: Whenever possible, dissolve and inject your standards and samples in the initial mobile phase.
-
Q3: I am seeing co-elution of my internal standard, 24,25-(OH)2D2-d3, with an interfering peak from the matrix.
Potential Causes & Solutions:
-
Insufficient Sample Cleanup: Biological matrices are complex and can contain numerous compounds that may interfere with the analysis.
-
Solution: Employ a robust sample preparation method. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are crucial for removing interfering substances.[7] Phospholipid removal strategies can also be highly effective in reducing matrix effects.
-
-
Lack of Chromatographic Resolution: The chromatographic method may not be selective enough to separate the internal standard from the interference.
-
Solution: Further optimize the mobile phase gradient and consider a different stationary phase. A shallower gradient can often improve the resolution of closely eluting peaks.[1]
-
Q4: The signal intensity for my vitamin D metabolites is low, even after optimizing the mass spectrometer.
Potential Causes & Solutions:
-
Poor Ionization Efficiency: Vitamin D metabolites can have low ionization efficiencies in their native form.
-
Solution: Consider chemical derivatization to enhance signal intensity. Reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can significantly improve the ionization of vitamin D metabolites.[8]
-
-
Matrix Effects: Co-eluting matrix components can suppress the ionization of the target analytes.
-
Solution: Improve sample cleanup as described in Q3. Additionally, evaluate the use of a different ionization source if available.
-
Frequently Asked Questions (FAQs)
Q1: Why is it critical to separate the C3-epimer of 25-hydroxyvitamin D?
A1: The C3-epimers of 25-hydroxyvitamin D exhibit lower biological activity compared to the primary metabolites.[4] Co-elution of these epimers will lead to an overestimation of an individual's vitamin D status, which can have clinical implications.[4][9] Since epimers are isobaric (have the same mass-to-charge ratio) as the primary metabolites, they cannot be distinguished by mass spectrometry alone and require chromatographic separation for accurate quantification.[9]
Q2: What is the role of 24,25-(OH)2D2-d3 in this analysis?
A2: 24,25-(OH)2D2-d3 serves as a deuterated internal standard. Internal standards are essential for accurate quantification in LC-MS/MS assays. They are added to samples at a known concentration and help to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the measurement.
Q3: Can I use a standard C18 column for separating vitamin D epimers?
A3: While it is possible to use C18 columns, achieving baseline resolution of C3-epimers from their corresponding vitamin D metabolites is often challenging with standard C18 chemistries.[1] For robust and reliable separation, specialized stationary phases like PFP, cyano, or cholesterol-based columns are generally recommended.[2][3]
Q4: What are the advantages of using LC-MS/MS for vitamin D analysis over immunoassays?
A4: LC-MS/MS is considered the gold standard for vitamin D analysis due to its high specificity and ability to separately quantify different vitamin D metabolites and their epimers.[9] Immunoassays often suffer from cross-reactivity with other metabolites and cannot distinguish between the D2 and D3 forms or their epimers, which can lead to inaccurate results.[9]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is a general guideline and may require optimization based on the specific matrix.
-
Sample Aliquoting: Pipette 100 µL of serum or plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add the 24,25-(OH)2D2-d3 internal standard solution to each sample, quality control, and calibrator.
-
Protein Precipitation: Add an organic solvent such as acetonitrile or acetone (B3395972) to precipitate proteins. Vortex thoroughly.
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Extraction: Add an immiscible organic solvent (e.g., hexane (B92381) or ethyl acetate). Vortex vigorously to ensure thorough mixing.
-
Phase Separation: Centrifuge to separate the aqueous and organic layers.
-
Collection: Carefully transfer the organic (upper) layer containing the vitamin D metabolites to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Method for Vitamin D Epimer Separation
This is an example method and should be optimized for your specific instrumentation and application.
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A column with proven selectivity for vitamin D epimers (e.g., Pentafluorophenyl (PFP), 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid or 2 mM ammonium (B1175870) acetate).
-
Mobile Phase B: Methanol with the same additive as Mobile Phase A.
-
Gradient: A shallow gradient starting with a lower percentage of Mobile Phase B and gradually increasing.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min).
-
Column Temperature: 30°C (can be optimized).
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and the internal standard.
Data Presentation
Table 1: Example MRM Transitions for Vitamin D Metabolites and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| 25(OH)D3 | 401.3 | 383.3 |
| 3-epi-25(OH)D3 | 401.3 | 383.3 |
| 25(OH)D2 | 413.3 | 395.3 |
| 3-epi-25(OH)D2 | 413.3 | 395.3 |
| 24,25-(OH)2D3 | 417.3 | 399.3 |
| 24,25-(OH)2D2-d3 (IS) | 428.3 | 410.3 |
Note: These are example transitions and should be optimized on your specific instrument.
Table 2: Comparison of Column Chemistries for Epimer Resolution
| Stationary Phase | Typical Resolution (Rs) between 25(OH)D3 and 3-epi-25(OH)D3 | Key Advantages |
| Standard C18 | < 1.0 (often co-elute) | Good for general reversed-phase separations. |
| Pentafluorophenyl (PFP) | > 1.5 | Excellent selectivity for positional isomers and halogenated compounds. |
| Cholesterol-based | > 1.5 | High shape selectivity for structurally similar molecules. |
| Cyano | 1.0 - 1.5 | Alternative selectivity to C18. |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Optimised liquid chromatography tandem mass spectrometry method for the simultaneous quantification of serum vitamin D analogues while also accounting for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nacalai.com [nacalai.com]
- 4. Rapid Analysis of C3 Epimers of 25-Hydroxyvitamin D in Serum by LC-MS/MS [restek.com]
- 5. Utilizing cooled liquid chromatography and chemical derivatization to separate and quantify C3-epimers of 25-hydroxy vitamin D and low abundant 1α,25(OH)2D3: application in a pediatric population - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. Misleading measures in Vitamin D analysis: a novel LC-MS/MS assay to account for epimers and isobars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
minimizing ion suppression for 24,25-Dihydroxy Vitamin D2-d3 in plasma samples
Welcome to the technical support center for the analysis of 24,25-Dihydroxy Vitamin D2-d3 in plasma samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and achieve accurate, reproducible results in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for my 24,25-(OH)₂D₂-d3 analysis?
A: Ion suppression is a type of matrix effect where co-eluting endogenous components from the plasma sample reduce the ionization efficiency of the target analyte, 24,25-(OH)₂D₂-d3, in the mass spectrometer's ion source.[1][2] This phenomenon can lead to several analytical problems, including poor sensitivity, inaccurate quantification, and reduced reproducibility.[1][3] The primary culprits in plasma are phospholipids (B1166683) and salts, which are often co-extracted with the analyte.[4][5]
Q2: My signal for 24,25-(OH)₂D₂-d3 is low and inconsistent. How do I know if ion suppression is the cause?
A: Low, erratic, or irreproducible analyte signals are classic indicators of ion suppression.[6] To confirm this, you can perform a post-column infusion experiment. In this test, a constant flow of your analyte standard is infused into the mobile phase after the analytical column but before the MS source. You then inject a blank, extracted plasma sample. A dip in the constant analyte signal at the retention time of interfering matrix components indicates ion suppression.[5] The major regions of ion suppression in plasma are typically caused by salts eluting at the void volume, and phospholipids eluting later in the chromatographic run.[5]
Q3: I am currently using a simple protein precipitation (PPT) protocol. Is this sufficient?
A: While protein precipitation is a simple and fast method, it is often insufficient for removing all interfering matrix components.[4][6] PPT primarily removes large proteins, but leaves behind significant amounts of phospholipids and other small molecules that are a major source of ion suppression.[4][5] This can lead to fouling of the MS source and a decrease in analyte response.[4] For sensitive and robust assays, more advanced sample preparation techniques are highly recommended.[2][4][7]
Troubleshooting Guide: Minimizing Ion Suppression
This guide provides solutions to common issues encountered during the analysis of 24,25-(OH)₂D₂-d3.
Issue: Poor sensitivity and reproducibility.
-
Cause: Inadequate removal of matrix components, particularly phospholipids.
-
Solution: Enhance your sample preparation method. Moving from a simple protein precipitation to more selective techniques like Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), or specialized phospholipid removal plates can dramatically reduce ion suppression and improve signal intensity.[4][7]
Below is a general workflow to help you select an appropriate sample preparation strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. learning.sepscience.com [learning.sepscience.com]
- 4. waters.com [waters.com]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. benchchem.com [benchchem.com]
- 7. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]
stability testing of 24,25-Dihydroxy Vitamin D2-d3 under different storage conditions
Technical Support Center: 24,25-Dihydroxy Vitamin D2-d3 Stability and Handling
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, storage, and handling of this compound. The following information is curated from scientific literature and best practices for handling vitamin D metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific long-term stability data for this compound is not extensively published, based on the stability of other vitamin D metabolites, the following conditions are recommended:
-
Long-term storage (months to years): Store at -80°C in a tightly sealed container, protected from light.[1][2] Stock solutions should be prepared in a suitable organic solvent like methanol (B129727) or ethanol (B145695) and stored at -80°C.[3]
-
Short-term storage (days to weeks): Storage at -20°C is generally acceptable.[4][5]
-
Working solutions: For daily use, working solutions can be kept at 2-8°C for up to 24 hours, though minimizing this duration is advisable.[1] Some studies suggest stability at room temperature for up to 24 hours, but this should be approached with caution and ideally validated in your specific solvent.[1]
Q2: How sensitive is this compound to light?
A2: Vitamin D and its metabolites are known to be sensitive to light, particularly UV radiation. One study noted that exposure to sunlight could reduce vitamin D levels.[4] Therefore, it is crucial to handle the compound and its solutions in amber vials or under low-light conditions to prevent photodegradation.
Q3: How many freeze-thaw cycles can I subject my this compound sample to?
A3: Studies on other vitamin D metabolites, such as 25-hydroxyvitamin D, have shown that they are relatively stable through multiple freeze-thaw cycles (up to 4-5 cycles) without significant degradation.[4] However, to minimize any potential for degradation, it is best practice to aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles. A study on various vitamin D metabolites suggested limiting freeze-thaw cycles to two for dihydroxymetabolites to reduce variability in quantification.[6]
Q4: In which solvents should I dissolve this compound?
A4: this compound is a fat-soluble compound. Suitable solvents for preparing stock solutions include methanol, ethanol, and acetonitrile. For analytical purposes, the choice of solvent should be compatible with the analytical method, such as LC-MS/MS. Stock solutions of vitamin D3 metabolites are often prepared in methanol at a concentration of 1 mg/mL and stored at -20°C.[3]
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected concentrations in my analytical runs.
-
Question: Could my compound be degrading during storage?
-
Question: I am seeing variability between aliquots of the same stock solution. What could be the cause?
-
Answer: This could be due to repeated freeze-thaw cycles. It is recommended to aliquot your stock solution upon receipt to minimize the number of times the primary stock is thawed.[4][6] Also, ensure proper vortexing before taking an aliquot, although some studies suggest that vortexing may not be necessary for 25-OH VitD.[5]
-
-
Question: Could the issue be with my sample preparation for LC-MS/MS?
-
Answer: If you are using a derivatization agent, the stability of the derivatized product could be a factor. Some derivatized vitamin D metabolites can degrade significantly after just one month of storage at -20°C.[3][7] It is important to consult literature on the stability of the specific derivative you are using or perform your own stability assessment.
-
Issue 2: Appearance of unexpected peaks in my chromatogram.
-
Question: I am observing additional peaks that I suspect are degradation products. What are the likely degradation pathways?
-
Answer: The primary degradation pathway for vitamin D metabolites involves oxidation.[8] For 24,25-dihydroxyvitamin D, further oxidation or isomerization can occur, especially with exposure to light, heat, or incompatible solvents. The enzyme CYP24A1 is responsible for the catabolism of vitamin D metabolites, including the formation of calcitroic acid.[8] While this is a biological pathway, similar oxidative degradation can occur in vitro.
-
Data Presentation: Stability of Vitamin D Metabolites
While specific quantitative data for this compound is limited, the following tables summarize the stability of closely related vitamin D compounds under various conditions, which can serve as a valuable reference.
Table 1: Stability of 25-hydroxyvitamin D [25(OH)D] in Serum
| Storage Temperature | Duration | Stability | Citation(s) |
| Room Temperature | 4 hours | Stable | [1] |
| 2-8°C | 24 hours | Stable | [1][4] |
| -20°C | ~2 months | Stable | [4][5] |
| -40°C | 3 months | Stable | [4] |
| -80°C | >3 months | Stable | [1][2] |
Table 2: Effect of Freeze-Thaw Cycles on 25-hydroxyvitamin D [25(OH)D] in Serum
| Number of Cycles | Effect | Citation(s) |
| Up to 4-5 cycles | No significant change | [4] |
| Up to 11 cycles | No significant change | [4] |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL in an amber vial.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple single-use amber vials.
-
Prepare separate sets of aliquots for each storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
-
For each condition, also prepare sets to be tested at different time points (e.g., T=0, 1 week, 1 month, 3 months).
-
-
Sample Analysis (Time Point Zero):
-
Immediately after preparation, take a "T=0" aliquot.
-
Prepare a standard curve and analyze the concentration of the T=0 sample using a validated LC-MS/MS method. This will serve as the baseline.
-
-
Incubation and Subsequent Analysis:
-
Store the prepared aliquots under the different conditions.
-
At each designated time point, retrieve one aliquot from each storage condition.
-
Allow the sample to come to room temperature.
-
Analyze the concentration using the same LC-MS/MS method, running a fresh standard curve.
-
-
Data Analysis:
-
Compare the measured concentrations at each time point and condition to the T=0 baseline.
-
Calculate the percentage of degradation. A common threshold for stability is retaining at least 90% of the initial concentration.
-
Mandatory Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jag.journalagent.com [jag.journalagent.com]
- 5. The pre‐analytical stability of 25‐hydroxyvitamin D: Storage and mixing effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Derivatization of 24,25-Dihydroxy Vitamin D2
This technical support center provides troubleshooting guidance and frequently asked questions for the refinement of the derivatization reaction of 24,25-Dihydroxy Vitamin D2 and other Vitamin D metabolites, primarily for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of 24,25-Dihydroxy Vitamin D2?
A1: Derivatization is crucial for enhancing the analytical sensitivity and selectivity of 24,25-Dihydroxy Vitamin D2 and other vitamin D metabolites in LC-MS/MS analysis.[1][2][3][4][5] Due to their low physiological concentrations and poor ionization efficiency in common mass spectrometry sources like electrospray ionization (ESI), derivatization is employed to improve the ionization efficiency, leading to lower limits of detection.[1][2][3] Cookson-type reagents, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD), react with the s-cis-diene moiety of vitamin D metabolites in a Diels-Alder reaction to form a derivative with significantly improved ionization properties.[1][2][5][6]
Q2: What are Cookson-type reagents and which are commonly used for Vitamin D analysis?
A2: Cookson-type reagents are dienophiles used to derivatize conjugated dienes, such as the cis-diene structure in vitamin D metabolites, through a Diels-Alder [4+2] cycloaddition reaction.[1][7][8] The most common Cookson-type reagent for vitamin D analysis is 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD).[1][6][9] Other analogues, such as DMEQ-TAD {4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione}, have also been developed to further enhance sensitivity and chromatographic performance.[10][11][12] A newer reagent, 2-nitrosopyridine (B1345732) (PyrNO), has also been shown to improve ionization and sensitivity over PTAD.[13]
Q3: What is the underlying chemical reaction for the derivatization of 24,25-Dihydroxy Vitamin D2?
A3: The derivatization of 24,25-Dihydroxy Vitamin D2 with Cookson-type reagents is based on the Diels-Alder reaction. This is a [4+2] cycloaddition between the conjugated diene system in the A-ring of the vitamin D molecule and the dienophile (the Cookson-type reagent).[1][7][8] This reaction is typically fast, proceeding within a minute at room temperature.[7][8]
Troubleshooting Guide
Issue 1: Poor sensitivity or low signal intensity in LC-MS/MS analysis.
-
Possible Cause 1: Incomplete Derivatization.
-
Solution: Ensure the derivatization reagent is fresh and has been stored correctly to maintain its reactivity.[14][15] Optimize the reaction conditions, including reagent concentration, reaction time, and temperature. For example, with PTAD, incubation for 10 minutes at 60°C has been shown to be effective.[5] For DMEQ-TAD, a two-step addition and incubation at room temperature for a total of 90 minutes is recommended.[10][11][12]
-
-
Possible Cause 2: Degradation of the Derivatized Product.
-
Solution: The stability of the derivatized sample can be a concern. Some derivatized products may degrade over time, even when stored at -20°C.[16][17] It is advisable to analyze the samples as soon as possible after derivatization. If storage is necessary, conduct stability tests to determine the acceptable storage duration for your specific derivatives.[16] Using a "caged" Cookson-type reagent, which releases the reactive dienophile upon heating, can improve the stability of the reagent in solution.[14][15]
-
Issue 2: Poor chromatographic peak shape or resolution, especially between isomers.
-
Possible Cause 1: Formation of Stereoisomers.
-
Solution: The Diels-Alder reaction can produce 6R and 6S isomers, which may complicate the chromatography.[1] It is essential to develop a robust chromatographic method that can separate these isomers or to use a quantitative approach that consistently measures the same isomer. A one-pot double derivatization, involving acetylation after the Diels-Alder reaction, has been shown to improve the separation of vitamin D metabolites.[1]
-
-
Possible Cause 2: Co-elution with Interfering Substances.
-
Solution: Biological samples are complex matrices. Enhance the sample clean-up procedure before derivatization. Methods like liquid-liquid extraction (LLE) followed by solid-phase extraction (SPE) can reduce ion suppression and remove interfering compounds.[13] The derivatization itself helps by shifting the mass of the analyte to a region of the mass spectrum with less background noise.[10][11]
-
Issue 3: Inconsistent and non-reproducible quantitative results.
-
Possible Cause 1: Matrix Effects.
-
Solution: Matrix effects can lead to ion suppression or enhancement, affecting the accuracy of quantification. The use of a stable isotope-labeled internal standard for 24,25-Dihydroxy Vitamin D2 is highly recommended to compensate for matrix effects and variations in sample preparation and derivatization efficiency.[10][18]
-
-
Possible Cause 2: Instability of the Derivatization Reagent.
Quantitative Data Summary
The following tables summarize the performance of LC-MS/MS methods for the analysis of 24,25-Dihydroxy Vitamin D3 following derivatization.
Table 1: Assay Performance Characteristics
| Analyte | Derivatization Reagent | Lower Limit of Quantitation (LLOQ) | Inter-assay CV (%) | Intra-assay CV (%) | Bias (%) | Reference |
| 24,25-(OH)2D3 | DMEQ-TAD | 0.25–0.45 nmol/L | 4–7 | 4–7 | -2 to -5 | [10][18] |
| 24,25(OH)2D3 | DMEQ-TAD | 0.4 ng/mL | 4-7 | 3-4 | Not Reported | [12] |
| 1,25(OH)2D3 | PTAD | 12.5 pg/mL | Not Reported | Not Reported | Not Reported | [9] |
Table 2: Mass Spectrometric Transitions for DMEQ-TAD Derivatives
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| 25-OH-D3 | 746.6 | 468 | [11][12] |
| 25-OH-D2 | 758.6 | 468 | [11][12] |
| 24,25-(OH)2D3 | 762.6 | 468 | [11][12] |
Experimental Protocols
Protocol 1: Derivatization of 24,25-Dihydroxy Vitamin D2 with DMEQ-TAD
This protocol is adapted from a method for the simultaneous assay of multiple vitamin D metabolites.[10][11][12]
-
Sample Preparation:
-
To 100 µL of serum, add a deuterated internal standard for 24,25-Dihydroxy Vitamin D.
-
Perform protein precipitation using zinc sulfate (B86663) and methanol.
-
Centrifuge the sample and collect the supernatant.
-
Perform a liquid-liquid extraction with hexane (B92381) and methyl tertiary butyl ether.
-
Transfer the upper organic phase to a new tube and dry it under a stream of nitrogen at 37°C.
-
-
Derivatization:
-
Reconstitute the dried extract in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate at room temperature for 30 minutes in the dark.
-
Add a second 25 µL aliquot of the DMEQ-TAD solution.
-
Incubate for an additional 60 minutes at room temperature in the dark.
-
Add 40 µL of ethanol (B145695) to stop the reaction.
-
Dry the derivatized sample under nitrogen.
-
-
LC-MS/MS Analysis:
-
Reconstitute the final dried residue in a suitable mobile phase (e.g., 60:40 methanol/water) for injection into the LC-MS/MS system.
-
Visualizations
Caption: General experimental workflow for the derivatization and analysis of 24,25-Dihydroxy Vitamin D2.
Caption: A logical guide for troubleshooting common issues in vitamin D derivatization experiments.
References
- 1. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Measurement of vitamin D metabolites by mass spectrometry, an analytical challenge - Zelzer - Journal of Laboratory and Precision Medicine [jlpm.amegroups.org]
- 4. tandfonline.com [tandfonline.com]
- 5. A novel LC-MS/MS method combined with derivatization for simultaneous quantification of vitamin D metabolites in human serum with diabetes as well as ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05700C [pubs.rsc.org]
- 6. Metabolic profiling of major vitamin D metabolites using Diels-Alder derivatization and ultra-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. On-line post-column Diels-Alder derivatization for the determination of vitamin D3 and its metabolites by liquid chromatography/thermospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. waters.com [waters.com]
- 13. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A novel caged Cookson-type reagent toward a practical vitamin D derivatization method for mass spectrometric analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC–MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low Levels of 24,25-Dihydroxyvitamin D2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low levels of 24,25-dihydroxyvitamin D2 (24,25(OH)2D2).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low levels of 24,25(OH)2D2?
A1: The main difficulties in accurately measuring low concentrations of 24,25(OH)2D2 include:
-
Low Circulating Concentrations: 24,25(OH)2D2 is a minor metabolite of vitamin D2, and its physiological levels in serum and plasma are very low, often near the lower limit of quantification for many assays.
-
Isomeric Interference: The presence of other structurally similar vitamin D metabolites, such as epimers and isobars, can interfere with the analysis, leading to inaccurate results if not properly separated.
-
Matrix Effects: Components in biological samples like serum or plasma can suppress or enhance the ionization of 24,25(OH)2D2 in mass spectrometry-based methods, affecting accuracy.[1][2][3]
-
Cross-reactivity in Immunoassays: Antibodies used in immunoassays may not be specific to 24,25(OH)2D2 and can cross-react with other vitamin D metabolites, leading to overestimated concentrations.[4][5][6][7]
-
Lack of Standardized Assays: Significant variability can be observed between different analytical methods and laboratories, making it difficult to compare results.[8]
Q2: Which analytical method is preferred for quantifying low levels of 24,25(OH)2D2?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard and preferred method for the accurate quantification of low levels of 24,25(OH)2D2.[9] This is due to its high sensitivity, specificity, and ability to chromatographically separate 24,25(OH)2D2 from interfering isomers.[10] Immunoassays, while more readily available, often suffer from cross-reactivity with other vitamin D metabolites, which can be a significant issue when measuring low analyte concentrations.[1][4][11]
Q3: What is isomeric interference and how can it be addressed?
A3: Isomeric interference occurs when compounds with the same mass-to-charge ratio (isobars) or similar structures (like epimers) are not adequately separated during analysis, leading to an overestimation of the target analyte. For 24,25(OH)2D2, potential interferences include other dihydroxyvitamin D isomers. To address this, it is crucial to use a robust chromatographic method with a suitable column (e.g., a phenyl-hexyl column) that can resolve these isomers before they enter the mass spectrometer.[10] Chemical derivatization can also be employed to improve chromatographic separation and detection sensitivity.[10][12]
Q4: How can matrix effects be minimized in LC-MS/MS analysis?
A4: Matrix effects, which can lead to ion suppression or enhancement, can be mitigated through several strategies:
-
Effective Sample Preparation: Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) help to remove interfering matrix components.[2][3][13]
-
Use of Internal Standards: A stable isotope-labeled internal standard (SIL-IS) for 24,25(OH)2D2 is highly recommended to compensate for matrix effects and variations in sample processing and instrument response.
-
Chromatographic Separation: Good chromatographic resolution can separate the analyte of interest from co-eluting matrix components.
-
Derivatization: Chemical derivatization can sometimes reduce matrix effects by shifting the analyte to a region of the chromatogram with less interference.[10]
Troubleshooting Guides
LC-MS/MS Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Signal for 24,25(OH)2D2 | Inefficient extraction from the sample matrix. | Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Ensure proper pH and solvent selection. |
| Ion suppression due to matrix effects. | Incorporate a stable isotope-labeled internal standard. Improve sample cleanup to remove interfering substances. | |
| Suboptimal mass spectrometer settings. | Optimize MS parameters, including ionization source conditions and collision energy for the specific transitions of 24,25(OH)2D2. | |
| Poor Peak Shape or Tailing | Inappropriate chromatographic conditions. | Optimize the mobile phase composition and gradient. Ensure the column is not overloaded. |
| Column degradation. | Replace the analytical column. | |
| High Background Noise | Contamination of the LC-MS/MS system. | Flush the system with appropriate cleaning solutions. Check for leaks. |
| Impure solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. | |
| Inaccurate Quantification (High Variability) | Isomeric interference. | Improve chromatographic separation to resolve isomers. Consider using a different column chemistry. |
| Inconsistent sample preparation. | Ensure precise and consistent execution of the extraction and derivatization steps. Use an automated liquid handler if possible. | |
| Calibration curve issues. | Prepare fresh calibration standards in a matrix similar to the samples. Ensure the calibration range covers the expected sample concentrations. |
Immunoassay Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Overestimation of 24,25(OH)2D2 Concentration | Cross-reactivity with other vitamin D metabolites. | Confirm the specificity of the antibody used in the assay. If significant cross-reactivity is suspected, results should be confirmed with a more specific method like LC-MS/MS.[4][6] |
| Presence of heterophile antibodies in the sample. | Use blocking agents or pre-treat the sample to neutralize interfering antibodies. | |
| High Inter-assay Variability | Inconsistent assay conditions. | Ensure strict adherence to the manufacturer's protocol regarding incubation times, temperatures, and reagent volumes. |
| Reagent degradation. | Check the expiration dates of the assay kit and store reagents under the recommended conditions. |
Quantitative Data Summary
Table 1: Cross-Reactivity of Different Immunoassays with 24,25(OH)2D2
| Immunoassay | Manufacturer | Cross-Reactivity with 24,25(OH)2D2 (%) | Reference |
| Alinity i | Abbott | 71.4 - 114.2 | [4] |
| IDS-iSYS | Immunodiagnostic Systems | 37 | [4] |
Table 2: Performance Characteristics of a UPLC-MS/MS Method for Vitamin D Metabolites
| Analyte | Lower Limit of Quantification (ng/mL) | Within-Run Imprecision (CV%) | Between-Run Imprecision (CV%) | Reference |
| 25(OH)D3 | 0.1 - 0.2 | 3.7 | 4.2 | |
| 25(OH)D2 | 0.1 - 0.2 | 2.9 | 6.9 | |
| 24,25(OH)2D3 | 0.1 - 0.2 | 2.6 | 5.1 |
Note: Data for 24,25(OH)2D2 specifically was not available in the provided search results, but the performance for 24,25(OH)2D3 provides a reasonable estimate of the expected performance for its D2 counterpart under similar analytical conditions.
Experimental Protocols
Key Experiment: Simultaneous Quantification of Vitamin D Metabolites by UPLC-MS/MS with Derivatization
This protocol is based on a method developed for the sensitive and selective measurement of multiple vitamin D metabolites.[10]
1. Sample Preparation
-
To 100 µL of serum or calibrator in a microcentrifuge tube, add 200 µL of water.
-
Add internal standards: d3-25(OH)D3, d3-25(OH)D2, and d6-24,25(OH)2D3.
-
Add 100 µL of 0.1M HCl.
-
Perform protein precipitation by adding 150 µL of 0.2 M zinc sulfate (B86663) and 450 µL of methanol, with vortex mixing after each addition.
-
Centrifuge the mixture at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
2. Liquid-Liquid Extraction (LLE)
-
To the supernatant, add 700 µL of hexane (B92381) and 700 µL of methyl tert-butyl ether (MTBE), with vortex mixing after each addition.
-
Transfer the upper organic phase to a new vial and dry under a stream of nitrogen at 37 °C.
3. Chemical Derivatization
-
Reconstitute the dried residue in 25 µL of 0.1 mg/mL DMEQ-TAD in ethyl acetate.
-
Incubate for 30 minutes at room temperature in the dark.
-
Add a second 25 µL aliquot of DMEQ-TAD and incubate for an additional 60 minutes.
-
Add 40 µL of ethanol, dry the derivatized extract, and reconstitute in 60 µL of 60:40 (v/v) methanol/water.
4. UPLC-MS/MS Analysis
-
UPLC System: ACQUITY UPLC System
-
Column: A suitable column for separating vitamin D metabolites (e.g., BEH Phenyl column).
-
Mobile Phase A: Water-based
-
Mobile Phase B: Methanol-based
-
Gradient: A gradient elution is used to separate the metabolites.
-
Mass Spectrometer: Xevo TQ-S Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI) positive
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for each derivatized analyte.
Visualizations
Caption: Experimental workflow for the quantification of 24,25(OH)2D2.
Caption: Troubleshooting logic for inaccurate 24,25(OH)2D2 quantification.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. [PDF] Minimizing Matrix Effects for the Accurate Quantification of 25-Hydroxyvitamin D Metabolites in Dried Blood Spots by LC-MS/MS. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discrepancy between Vitamin D Total Immunoassays due to Various Cross-reactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Standardization of measurements of 25-Hydroxyvitamin D3 and D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Analysis of 24,25-Dihydroxy Vitamin D2-d3 by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometry parameters for 24,25-Dihydroxy Vitamin D2-d3. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of this compound by LC-MS/MS?
A1: Derivatization is highly recommended to improve the ionization efficiency and sensitivity of vitamin D metabolites, including this compound.[1] These compounds often exhibit poor ionization in their native state. Derivatizing agents like DMEQ-TAD or PTAD react with the vitamin D molecule, adding a readily ionizable group. This results in a significant increase in signal intensity, leading to lower limits of detection and quantification.[1] Furthermore, derivatization increases the molecular mass of the analyte, shifting it to a higher m/z region where there is typically less background interference.[2]
Q2: What are the expected MRM transitions for this compound?
A2: While specific literature on the MRM transitions for DMEQ-TAD derivatized this compound is not abundant, we can infer the likely transitions based on published data for similar compounds. The precursor ion ([M+H]+) for derivatized 24,25-Dihydroxy Vitamin D2 would be approximately m/z 774.6. The d3-labeled internal standard would therefore have a precursor ion of approximately m/z 777.6. The most common and stable fragment ion for DMEQ-TAD derivatized vitamin D metabolites is the A-ring/DMEQ-TAD fragment at m/z 468.[2][3]
Q3: What are common sources of interference in the analysis of 24,25-Dihydroxy Vitamin D metabolites?
A3: A primary source of interference is the presence of isobars and isomers, such as the C3-epimer of 25-hydroxyvitamin D.[2] These compounds have the same mass-to-charge ratio as the analyte of interest and can co-elute, leading to inaccurate quantification.[2] Proper chromatographic separation is crucial to resolve these interferences. Matrix effects from the biological sample (e.g., serum, plasma) are another significant challenge, which can cause ion suppression or enhancement.[4] Effective sample preparation, including protein precipitation and liquid-liquid extraction, is essential to minimize matrix effects. The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for any remaining matrix effects and variability in sample processing.
Q4: Which ionization technique is better for this analysis, ESI or APCI?
A4: Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) have been used for the analysis of vitamin D metabolites. ESI is commonly used, particularly after derivatization which enhances the formation of protonated molecules.[2] APCI can also be effective and may be less susceptible to matrix effects for certain compounds. The choice between ESI and APCI may depend on the specific LC-MS/MS system and the overall method. For derivatized vitamin D metabolites, positive ion ESI is a well-documented and robust choice.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Incomplete or failed derivatization. | - Ensure the derivatizing agent (e.g., DMEQ-TAD) is fresh and has been stored correctly. - Optimize derivatization reaction time and temperature. - Check the pH of the reaction mixture. |
| Inefficient ionization. | - Confirm mass spectrometer source parameters (e.g., capillary voltage, gas flows, temperature) are optimized for the derivatized analyte. - Consider switching ionization modes (e.g., from ESI to APCI) or polarity. | |
| Poor sample recovery during extraction. | - Optimize the liquid-liquid extraction solvent system. - Ensure complete protein precipitation. - Use a stable isotope-labeled internal standard to monitor recovery. | |
| High Background Noise | Matrix effects from the sample. | - Improve sample cleanup with a more rigorous extraction protocol or by using solid-phase extraction (SPE). - Optimize the chromatographic gradient to better separate the analyte from interfering matrix components. |
| Contamination from solvents or labware. | - Use high-purity, LC-MS grade solvents and reagents. - Thoroughly clean all glassware and plasticware. - Run solvent blanks to identify sources of contamination. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic issues. | - Ensure the analytical column is not overloaded. - Check for column degradation and replace if necessary. - Optimize the mobile phase composition and gradient profile. - Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation. | - Ensure precise and consistent pipetting, especially for the internal standard and derivatizing agent. - Standardize all incubation times and temperatures. - Use an automated liquid handler for improved precision if available. |
| Instability of the analyte or derivatized product. | - Protect samples and standards from light and heat. - Analyze samples as soon as possible after preparation. - Evaluate the stability of the derivatized analyte in the autosampler. |
Experimental Protocols
Detailed Sample Preparation Protocol
This protocol is based on a widely cited method for the analysis of vitamin D metabolites in serum.[3]
-
Sample Aliquoting: In a microcentrifuge tube, add 100 µL of serum or plasma.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample, calibrator, and quality control.
-
Protein Precipitation: Add 200 µL of ice-cold acetonitrile (B52724) (or another suitable organic solvent) to precipitate proteins. Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Liquid-Liquid Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., hexane (B92381) or methyl tert-butyl ether) to the supernatant. Vortex for 1 minute to ensure thorough mixing.
-
Phase Separation: Centrifuge at a low speed to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in the derivatization reagent (e.g., DMEQ-TAD in ethyl acetate) and incubate according to the reagent manufacturer's instructions (typically at room temperature in the dark).
-
Final Preparation: After derivatization, evaporate the solvent and reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following tables summarize typical starting parameters for the analysis of derivatized this compound. These should be optimized for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 or Phenyl-Hexyl, < 3 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | Start with a high percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the analytes. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40 - 50 °C |
| Injection Volume | 5 - 20 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Gas Flow | 800 - 1000 L/hr |
| Desolvation Temperature | 400 - 550 °C |
| Cone Gas Flow | 50 - 150 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions for DMEQ-TAD Derivatized Analytes
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 24,25-Dihydroxy Vitamin D2 | ~774.6 | 468.3 | 30 - 40 |
| This compound (Internal Standard) | ~777.6 | 468.3 | 30 - 40 |
| 24,25-Dihydroxy Vitamin D3 | 762.6 | 468.3 | 30 - 40 |
| d6-24,25-Dihydroxy Vitamin D3 | 768.6 | 468.3 | 30 - 40 |
Note: The exact m/z values and collision energies should be optimized empirically on your specific mass spectrometer.
Visualizations
References
- 1. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. academic.oup.com [academic.oup.com]
- 4. A LC–MS method for 25-hydroxy-vitamin D3 measurements from dried blood spots for an epidemiological survey in India - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating Vitamin D Metabolism: A Guide to LC-MS/MS Quantification of 24,25-Dihydroxy Vitamin D2
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D metabolites is paramount. This guide provides a comprehensive comparison of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of 24,25-dihydroxyvitamin D2, an important, though less abundant, catabolite of vitamin D2. We delve into the validation of this methodology, compare it with alternative approaches, and provide detailed experimental protocols to support your research endeavors.
The Gold Standard: LC-MS/MS for Vitamin D Metabolite Analysis
LC-MS/MS has emerged as the gold standard for the quantification of vitamin D metabolites due to its high specificity, sensitivity, and ability to multiplex, allowing for the simultaneous measurement of various forms of vitamin D.[1][2] This is in contrast to immunoassays, which, while often used for routine 25-hydroxyvitamin D testing, can be limited by cross-reactivity between different vitamin D metabolites.[1][3][4][5] For instance, some immunoassays show cross-reactivity with 24,25-dihydroxyvitamin D, potentially leading to inaccuracies in assessing a patient's true vitamin D status.[3][4][6]
The following tables summarize the performance of a representative LC-MS/MS method for the simultaneous quantification of several vitamin D metabolites, including the D2 and D3 forms of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D.
Performance Characteristics of a Validated LC-MS/MS Method
A robust and sensitive UPLC-MS/MS method has been developed for the simultaneous measurement of multiple vitamin D metabolites in serum.[7][8][9] This method often employs chemical derivatization, for example with 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), to enhance ionization efficiency and improve detection limits.[7][8][9]
Table 1: Method Validation - Linearity and Limits of Quantification
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
| 25-Hydroxyvitamin D3 | 3.8 - 148 | ≥ 0.997 | 0.1 - 0.2 |
| 25-Hydroxyvitamin D2 | 4.9 - 120 | ≥ 0.997 | 0.1 - 0.2 |
| 24,25-Dihydroxyvitamin D3 | 0.4 - 11.6 | ≥ 0.997 | 0.1 - 0.2 |
Table 2: Method Validation - Precision
| Analyte | Within-Run CV (%) | Between-Run CV (%) |
| 25-Hydroxyvitamin D3 | 3 - 4 | 4 - 7 |
| 25-Hydroxyvitamin D2 | 3 - 4 | 4 - 7 |
| 24,25-Dihydroxyvitamin D3 | 3 - 4 | 4 - 7 |
Comparison of Analytical Methods
The choice of analytical method can significantly impact the accuracy of vitamin D metabolite quantification. Here, we compare the key features of LC-MS/MS and immunoassays.
Table 3: Comparison of LC-MS/MS and Immunoassay Methods
| Feature | LC-MS/MS | Immunoassay |
| Specificity | High; can distinguish between different metabolites and isobars (e.g., C3-epimers).[7][8] | Variable; prone to cross-reactivity with other metabolites.[3][4] |
| Sensitivity | High; able to detect low concentrations of metabolites.[1][2] | Generally lower than LC-MS/MS. |
| Multiplexing | Capable of simultaneously measuring multiple vitamin D metabolites in a single run.[7][8] | Typically measures only one or a limited number of analytes. |
| Throughput | Can be lower due to chromatographic separation time. | Generally higher, suitable for large-scale clinical screening. |
| Cost | Higher initial instrument cost and operational complexity. | Lower instrument cost and simpler workflow. |
| Standardization | Considered the reference method for standardization.[1] | Standardization can be challenging due to antibody variability. |
The Biological Role of 24,25-Dihydroxy Vitamin D2
Vitamin D, obtained from sun exposure or diet, is biologically inert and requires two hydroxylation steps for activation.[10] The first occurs in the liver to form 25-hydroxyvitamin D (25(OH)D), the major circulating form and indicator of vitamin D status. The second hydroxylation, primarily in the kidneys, produces the active hormone 1,25-dihydroxyvitamin D (1,25(OH)2D).
24,25-dihydroxyvitamin D is a product of the catabolism (breakdown) of 25-hydroxyvitamin D, a reaction catalyzed by the enzyme CYP24A1.[7][11] This pathway is generally considered a mechanism to inactivate excess 25(OH)D and 1,25(OH)2D, thereby preventing vitamin D toxicity.[11] While some biological activity has been investigated, 24,25-dihydroxyvitamin D is largely considered to be an inactive metabolite destined for excretion.[11][12]
Caption: Metabolic pathway of Vitamin D2.
Experimental Protocol: LC-MS/MS Quantification
This section outlines a typical workflow for the quantification of 24,25-dihydroxyvitamin D2 and other vitamin D metabolites in human serum using LC-MS/MS.
1. Sample Preparation
-
Protein Precipitation: To release vitamin D metabolites from the vitamin D binding protein, a protein precipitation step is performed. This typically involves adding a solvent like methanol (B129727) or acetonitrile (B52724) to the serum sample.
-
Liquid-Liquid Extraction (LLE): Following protein precipitation, a liquid-liquid extraction is used to isolate the vitamin D metabolites from the rest of the sample matrix. A non-polar solvent such as hexane (B92381) or methyl tert-butyl ether (MTBE) is commonly used.
-
Derivatization: To improve the sensitivity of the assay, the extracted metabolites are often derivatized. A common derivatizing agent is DMEQ-TAD, which reacts with the cis-diene structure of the vitamin D molecule.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The derivatized extract is injected into a liquid chromatography system, typically an Ultra-Performance Liquid Chromatography (UPLC) system, for separation of the different vitamin D metabolites. A reversed-phase C18 column is often employed.
-
Mass Spectrometric Detection: The separated metabolites are then introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the detection of the target analytes. Specific precursor-to-product ion transitions are monitored for each metabolite and its corresponding internal standard.
Caption: LC-MS/MS experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. cdn0.scrvt.com [cdn0.scrvt.com]
- 7. lcms.cz [lcms.cz]
- 8. Clinical Utility of Simultaneous Quantitation of 25-Hydroxyvitamin D and 24,25-Dihydroxyvitamin D by LC-MS/MS Involving Derivatization With DMEQ-TAD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical utility of simultaneous quantitation of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D by LC-MS/MS involving derivatization with DMEQ-TAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. 24,25-Dihydroxycholecalciferol - Wikipedia [en.wikipedia.org]
- 12. Biological activity of 1,25-dihydroxyvitamin D2 and 24-epi-1,25-dihydroxyvitamin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 24,25-Dihydroxy Vitamin D2-d3 and 24,25-Dihydroxy Vitamin D3-d3 as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of vitamin D metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of 24,25-Dihydroxy Vitamin D2-d3 and 24,25-Dihydroxy Vitamin D3-d3, two commonly employed internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
In the realm of bioanalysis, stable isotope-labeled internal standards are the gold standard for correcting for analyte loss during sample preparation and for variations in instrument response. The guiding principle is to use an internal standard that is chemically and physically as similar as possible to the analyte of interest. This ensures that the internal standard and the analyte behave nearly identically during extraction, derivatization, and ionization, leading to the most accurate quantification.
This comparison will delve into the specific applications, performance characteristics, and the underlying rationale for selecting either this compound or 24,25-Dihydroxy Vitamin D3-d3 for your analytical needs.
Key Performance Characteristics
| Parameter | 24,25-Dihydroxy Vitamin D3-d6 (for 24,25(OH)₂D₃ analysis) | This compound (projected for 24,25(OH)₂D₂ analysis) |
| Application | Quantification of 24,25-dihydroxyvitamin D3 | Quantification of 24,25-dihydroxyvitamin D2 |
| Mass Transition (m/z) | Parent > Fragment (example: 762 > 468 after derivatization)[1] | Parent > Fragment (will differ from D3 due to mass difference) |
| Linearity (r²) | >0.99[2] | Expected to be >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.25–0.45 nmol/L[3] | Expected to be in a similar low nmol/L range |
| Intra- and Inter-assay Precision (CV) | 4%–7%[3] | Expected to be <15% |
| Bias | -2% to -5% (compared to quality assurance schemes)[3] | Expected to be within acceptable limits |
| Recovery | High and consistent with analyte | Expected to be high and consistent with analyte |
| Matrix Effects | Minimized due to co-elution and similar ionization | Expected to be minimized for the corresponding D2 analyte |
Experimental Protocols
A robust analytical method is the foundation of reliable quantitative data. Below is a representative experimental protocol for the simultaneous quantification of multiple vitamin D metabolites, including 24,25-dihydroxyvitamin D3, using its deuterated internal standard.
Sample Preparation: Liquid-Liquid Extraction and Derivatization
-
Spiking: To 100 µL of serum or plasma, add the internal standard solution containing d3-25-OH-D2, d3-25-OH-D3, and d6-24,25-(OH)2D3.
-
Protein Precipitation: Precipitate proteins by adding a suitable organic solvent such as acetonitrile (B52724) or methanol (B129727).
-
Liquid-Liquid Extraction: Extract the vitamin D metabolites from the supernatant using a non-polar solvent like hexane (B92381) or methyl tert-butyl ether (MTBE).
-
Evaporation: Evaporate the organic extract to dryness under a stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a solution containing a derivatizing agent, such as 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD), to enhance ionization efficiency.[3]
LC-MS/MS Analysis
-
Chromatographic Separation: Employ a reversed-phase C18 column to separate the different vitamin D metabolites. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is typically used. The separation of D2 and D3 metabolites is crucial as they are structurally very similar.
-
Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This allows for the specific detection and quantification of each analyte and its corresponding internal standard based on their unique parent-to-fragment ion transitions.
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental process and the biochemical context, the following diagrams have been generated using the DOT language.
The Verdict: A Matter of Analyte Specificity
The choice between this compound and 24,25-Dihydroxy Vitamin D3-d3 as an internal standard is fundamentally dictated by the analyte you intend to measure.
-
For the quantification of 24,25-dihydroxyvitamin D2 , the ideal internal standard is This compound . Its structure and chromatographic behavior will most closely match that of the endogenous D2 metabolite, ensuring the most accurate correction for analytical variability.
-
For the quantification of 24,25-dihydroxyvitamin D3 , the appropriate choice is 24,25-Dihydroxy Vitamin D3-d3 . This will provide the most reliable results for the D3 metabolite for the same reasons mentioned above.
While it may be tempting to use one internal standard for the quantification of both D2 and D3 metabolites, this is not recommended. Although the D2 and D3 forms are structurally similar, they can exhibit slight differences in chromatographic retention times and ionization efficiencies. Using a non-isomeric internal standard can introduce bias into the results.
References
Navigating Vitamin D Immunoassays: A Comparative Guide to the Cross-Reactivity of 24,25-Dihydroxy Vitamin D2
For researchers, scientists, and drug development professionals, the accurate measurement of vitamin D metabolites is paramount. This guide provides a comparative analysis of the cross-reactivity of 24,25-Dihydroxy Vitamin D2 (24,25(OH)₂D₂) in commonly used immunoassays. Understanding the performance of these assays with various metabolites is critical for interpreting results and ensuring data integrity in research and clinical settings.
The presence of multiple vitamin D metabolites in circulation can lead to analytical challenges in immunoassays, primarily due to the cross-reactivity of antibodies with structurally similar compounds.[1] This guide focuses on 24,25(OH)₂D₂, a significant catabolite of 25-hydroxyvitamin D₂ (25(OH)D₂). While the primary analyte of interest is often 25(OH)D₂ and 25(OH)D₃, the extent to which other metabolites, such as 24,25(OH)₂D₂, interfere with the assay can significantly impact the accuracy of the results.[1][2]
Disclaimer on 24,25-Dihydroxy Vitamin D2-d3
It is important to note that this guide focuses on the cross-reactivity of the non-deuterated form of 24,25-Dihydroxy Vitamin D2. Extensive literature searches did not yield specific cross-reactivity data for the deuterated (d3) form of this metabolite in the discussed immunoassays. The data presented herein is for the non-deuterated analogue. It is generally assumed that the small mass change due to deuterium (B1214612) substitution has a minimal effect on antibody binding in immunoassays; however, this assumption should be validated experimentally for specific applications.
Comparative Analysis of Cross-Reactivity
The following tables summarize the reported cross-reactivity of 24,25-Dihydroxy Vitamin D2 and other key vitamin D metabolites in major commercial immunoassay platforms. This data has been compiled from various studies and manufacturer's package inserts. It is important to recognize that cross-reactivity can vary between different assay generations and lot numbers.
Table 1: Cross-Reactivity in Abbott Architect Immunoassays
| Metabolite | Reported Cross-Reactivity (%) |
| 25-OH Vitamin D₃ | 100[3] |
| 25-OH Vitamin D₂ | 80.5 - 82.4[2][3] |
| 24,25-(OH)₂ Vitamin D₂ | 71.4 - 114.2 [2] |
| 24,25-(OH)₂ Vitamin D₃ | 101.9 - 189.2[2] |
| 3-epi-25-OH Vitamin D₃ | 1.3[2] |
Table 2: Cross-Reactivity in Roche Elecsys Immunoassays
| Metabolite | Reported Cross-Reactivity (%) |
| 25-OH Vitamin D₃ | 100[4] |
| 25-OH Vitamin D₂ | 105[4] |
| 24,25-(OH)₂ Vitamin D₂ | Not explicitly provided for D2 form |
| 24,25-(OH)₂ Vitamin D₃ | 8.1 (normalized)[4] |
| 3-epi-25-OH Vitamin D₃ | Weak to modest in patient samples, but significant with enriched standards[5][6] |
Table 3: Cross-Reactivity in Siemens ADVIA Centaur Immunoassays
| Metabolite | Reported Cross-Reactivity (%) |
| 25-OH Vitamin D₃ | ~100[7] |
| 25-OH Vitamin D₂ | ~100 (equimolar detection claimed)[7] |
| 24,25-(OH)₂ Vitamin D₂ | Not explicitly provided |
| 24,25-(OH)₂ Vitamin D₃ | Not explicitly provided |
| 3-epi-25-OH Vitamin D₃ | 1.1[7] |
Table 4: Cross-Reactivity in IDS-iSYS Immunoassays
| Metabolite | Reported Cross-Reactivity (%) |
| 25-OH Vitamin D₃ | 101[2] |
| 25-OH Vitamin D₂ | 105[2] |
| 24,25-(OH)₂ Vitamin D₂ | 37 [2] |
| 24,25-(OH)₂ Vitamin D₃ | Not explicitly provided |
| 3-epi-25-OH Vitamin D₂ | 0.8[2] |
Experimental Protocol for Cross-Reactivity Assessment
The determination of cross-reactivity in immunoassays is a critical component of assay validation. A generalized protocol, based on common industry practices, is outlined below.
Objective: To determine the percentage of cross-reactivity of a specific metabolite (e.g., 24,25-Dihydroxy Vitamin D2) in a competitive immunoassay for a primary analyte (e.g., 25-OH Vitamin D).
Materials:
-
Immunoassay platform and corresponding reagent kits.
-
Calibrators for the primary analyte (e.g., 25-OH Vitamin D).
-
Control samples with known concentrations of the primary analyte.
-
Purified standards of the primary analyte and the cross-reactant (e.g., 24,25-Dihydroxy Vitamin D2).
-
Analyte-depleted serum or a suitable buffer matrix.
Procedure:
-
Preparation of Standards: Prepare a dilution series of the primary analyte and the cross-reactant in the analyte-depleted serum or buffer.
-
Assay Performance:
-
Run the standard curve for the primary analyte according to the manufacturer's instructions.
-
Analyze the control samples to ensure the assay is performing within specified limits.
-
Analyze the dilution series of the primary analyte and the cross-reactant.
-
-
Data Analysis:
-
Determine the concentration of the primary analyte that yields a 50% reduction in signal (IC50).
-
Determine the concentration of the cross-reactant that yields a 50% reduction in signal.
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Primary Analyte at IC50 / Concentration of Cross-Reactant at IC50) x 100
-
Workflow Visualization:
Caption: Workflow of a competitive immunoassay for vitamin D metabolite analysis.
Understanding Cross-Reactivity
Cross-reactivity occurs when the antibody in an immunoassay binds to molecules other than the intended target analyte. This is often due to structural similarities between the target and the cross-reacting molecule. In the context of vitamin D analysis, antibodies designed to bind 25-OH Vitamin D may also bind to other metabolites like 24,25-(OH)₂ Vitamin D. The degree of this off-target binding determines the cross-reactivity percentage.
Caption: Conceptual diagram of antibody cross-reactivity with different vitamin D metabolites.
Conclusion
The assessment of 24,25-Dihydroxy Vitamin D2 cross-reactivity is a critical step in validating vitamin D immunoassays. As demonstrated, the degree of cross-reactivity varies significantly across different platforms. The Abbott Architect assays show considerable cross-reactivity with 24,25(OH)₂D₂, while the IDS-iSYS assay exhibits a lower level of interference. Data for the Roche and Siemens platforms regarding the D2 form of this dihydroxy metabolite is less explicit in the reviewed literature.
For researchers and drug development professionals, it is imperative to be aware of these differences, especially when comparing data generated from different immunoassay systems. When high specificity is required, liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard for vitamin D metabolite analysis. However, for high-throughput screening, a thorough understanding of the limitations and cross-reactivity profiles of automated immunoassays is essential for accurate data interpretation.
References
- 1. Problems with Vitamin D Testing – chapter - VitaminDWiki [vitamindwiki.com]
- 2. Comparative study of two immunoassays used for the determination of serum vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Abbott Architect 25-OH vitamin D assay in different levels of vitamin D - PMC [pmc.ncbi.nlm.nih.gov]
- 4. elabdoc-prod.roche.com [elabdoc-prod.roche.com]
- 5. cris.vub.be [cris.vub.be]
- 6. Two-site evaluation of the Roche Elecsys Vitamin D total III assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. siemens-healthineers.com [siemens-healthineers.com]
Navigating the Nuances of Vitamin D Analysis: A Comparative Guide to Internal Standards
For researchers, scientists, and drug development professionals engaged in the precise quantification of vitamin D metabolites, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparative analysis of different internal standards used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for vitamin D metabolite profiling, supported by experimental data and detailed protocols.
The accurate measurement of vitamin D and its metabolites, such as 25-hydroxyvitamin D (25(OH)D), is crucial for clinical diagnostics and research. LC-MS/MS has emerged as the gold standard for this analysis due to its high sensitivity and specificity. However, the accuracy of LC-MS/MS quantification heavily relies on the use of a suitable internal standard to compensate for variations in sample preparation, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards are considered the most effective as they closely mimic the physicochemical properties of the analyte of interest.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte and exhibit similar ionization efficiency and fragmentation patterns, thereby effectively correcting for any analytical variability. The most commonly used internal standards for vitamin D metabolite analysis are deuterated (e.g., d3- or d6-labeled) and 13C-labeled analogs of the target metabolites.
While deuterated standards are widely used, they can sometimes exhibit slight chromatographic shifts relative to the native analyte, which may lead to incomplete correction for matrix effects. In contrast, 13C-labeled internal standards typically co-elute perfectly with the analyte, offering potentially more accurate quantification, especially in complex biological matrices.
The following table summarizes the performance characteristics of various internal standards for the analysis of 25-hydroxyvitamin D3 (25(OH)D3) as reported in the literature. It is important to note that direct head-to-head comparative studies under identical experimental conditions are limited, and performance can vary depending on the specific matrix and analytical method used.
| Internal Standard | Analyte | Matrix | Recovery (%) | Matrix Effect (%) | Precision (CV%) | Accuracy (Bias %) | Citation |
| d3-25-hydroxyvitamin D3 | 25-hydroxyvitamin D3 | Serum/Plasma | Not explicitly stated | Not explicitly stated | Intra-assay: 5.6, Inter-assay: 6.4 | 90.7 - 114 | [1] |
| d6-25-hydroxyvitamin D3 | 25-hydroxyvitamin D3 | Serum/Plasma | Not explicitly stated | Not explicitly stated | Inter-assay: 8.8 - 9.4 | Not explicitly stated | [2] |
| d6-25-hydroxyvitamin D3 | 25-hydroxyvitamin D2/D3 | Serum | Not explicitly stated | Not explicitly stated | Intra-assay: <15, Inter-assay: <15 | 85-115 | [3] |
| 13C5-labeled internal standard | Vitamin D3 | Food Matrices | Not explicitly stated | Reduced compared to deuterated IS | Not explicitly stated | Not explicitly stated | [4] |
Note: The data presented is a compilation from various sources and may not be directly comparable due to differences in experimental methodologies. "Not explicitly stated" indicates that the specific quantitative data was not provided in the cited source.
Experimental Protocols
A robust and well-documented experimental protocol is crucial for reproducible and accurate quantification of vitamin D metabolites. The following is a generalized protocol for the analysis of 25-hydroxyvitamin D in human serum using LC-MS/MS with an internal standard.
Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction)
-
Sample Thawing and Internal Standard Spiking: Thaw serum samples at room temperature. To 100 µL of serum, add a known amount of the internal standard solution (e.g., d6-25-hydroxyvitamin D3 in methanol). Vortex briefly.
-
Protein Precipitation: Add 200 µL of a precipitating agent (e.g., acetonitrile (B52724) or a mixture of methanol (B129727)/isopropanol) to the serum sample. Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new tube.
-
Liquid-Liquid Extraction: Add an extraction solvent (e.g., n-hexane or a hexane/dichloromethane mixture) to the supernatant. Vortex for 2 minutes to facilitate the extraction of the vitamin D metabolites into the organic phase.
-
Phase Separation: Centrifuge at a lower speed to separate the aqueous and organic layers.
-
Evaporation: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., a mixture of the initial mobile phase) for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small percentage of a modifier like formic acid or ammonium (B1175870) formate.
-
Flow Rate: A typical flow rate is around 0.3-0.5 mL/min.
-
Injection Volume: 10-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored.
-
Visualizing the Process
To better understand the experimental workflow and the role of internal standards, the following diagrams have been generated using Graphviz.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. High-throughput liquid-liquid extraction and LCMSMS assay for determination of circulating 25(OH) vitamin D3 and D2 in the routine clinical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Quantification of vitamin D3 and 25-hydroxyvitamin D3 in food - The impact of eluent additives and labelled internal standards on matrix effects in LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Guide to the Accuracy and Precision of 24,25-Dihydroxy Vitamin D Metabolite Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of vitamin D metabolites is paramount. This guide provides a comparative overview of the analytical performance of deuterated internal standards in the measurement of 24,25-dihydroxyvitamin D, with a focus on the available data and methodologies.
Performance Data: A Look at the Closely Related 24,25-Dihydroxy Vitamin D3
LC-MS/MS methods utilizing deuterated internal standards are the gold standard for the quantification of vitamin D metabolites, offering high specificity and sensitivity.[1] Below is a summary of performance data from studies that have validated methods for 24,25-dihydroxyvitamin D3 using its corresponding deuterated internal standard. This data serves as the best available proxy for the expected performance of 24,25-Dihydroxy Vitamin D2-d3.
| Analyte | Internal Standard | Method | Intra-assay Precision (CV%) | Inter-assay Precision (CV%) | Accuracy/Bias | Reference |
| 24,25(OH)₂D₃ | d6-24,25(OH)₂D₃ | LC-MS/MS | < 8.6% | < 11.5% | Good accuracy in external and internal quality control samples | [2][3] |
| 24,25(OH)₂D₃ | d6-24,25(OH)₂D₃ | UPLC-MS/MS | 3-4% | 4-7% | Mean discrepancies of -2% to -5% from reference means in DEQAS samples | [4] |
| 24,25(OH)₂D₃ | d3-25(OH)D₃ | LC-MS/MS | Not specified | Not specified | Strong correlation with reference methods (r = 0.51 and 0.76) | [5] |
Note: The use of a homologous deuterated internal standard (e.g., d6-24,25(OH)₂D₃ for 24,25(OH)₂D₃) is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thus ensuring the highest accuracy. While some methods have used other deuterated vitamin D metabolites as internal standards, the most accurate quantification is achieved with the corresponding labeled analogue.
The Importance of Proficiency Testing
Proficiency testing (PT) schemes, such as the Vitamin D External Quality Assessment Scheme (DEQAS), are essential for laboratories to assess and improve the accuracy of their measurements.[6] While a specific program for 24,25-Dihydroxy Vitamin D2 is not prominent, a pilot scheme for 24,25(OH)₂D was launched by DEQAS in 2015.[7] Participation in such programs is a critical component of quality assurance for any laboratory measuring these metabolites. The development of reference measurement procedures and standard reference materials for 24,25(OH)₂D₃ further aids in the standardization and accuracy of these measurements.[7]
Experimental Protocols: A Typical LC-MS/MS Workflow
The following provides a detailed methodology for a typical LC-MS/MS analysis of 24,25-dihydroxyvitamin D, which would be applicable for the D2 form using its deuterated internal standard.
1. Sample Preparation:
-
Protein Precipitation: To a serum or plasma sample, an organic solvent such as acetonitrile (B52724) or methanol (B129727) is added to precipitate proteins.
-
Internal Standard Spiking: A known amount of the deuterated internal standard (e.g., this compound) is added to the sample prior to extraction. This is a critical step for accurate quantification.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): The vitamin D metabolites are extracted from the supernatant using an organic solvent (LLE) or a specialized cartridge (SPE) to remove interfering substances.
-
Derivatization (Optional but common): To enhance ionization efficiency and sensitivity, the extracted metabolites are often derivatized. A common derivatizing agent is 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD).
2. Chromatographic Separation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC): The extract is injected into a liquid chromatograph. A C18 reversed-phase column is typically used to separate the different vitamin D metabolites based on their polarity. A gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is commonly employed.
3. Mass Spectrometric Detection:
-
Tandem Mass Spectrometry (MS/MS): The separated metabolites are introduced into the mass spectrometer.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate charged molecules.
-
Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the native analyte and the deuterated internal standard. This highly selective detection method minimizes interferences and ensures accurate quantification.
4. Data Analysis:
-
The ratio of the peak area of the native analyte to the peak area of the internal standard is calculated.
-
This ratio is then used to determine the concentration of the analyte in the sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Visualizing the Workflow
Caption: A typical workflow for the quantification of 24,25-dihydroxyvitamin D2.
Alternative Internal Standards and Analytical Challenges
While the ideal internal standard is the deuterated form of the analyte of interest, in its absence, other deuterated vitamin D metabolites have been used. However, this approach can introduce inaccuracies due to differences in extraction efficiency, ionization response, and chromatographic behavior between the analyte and the non-homologous internal standard.
Key analytical challenges in the measurement of dihydroxyvitamin D metabolites include:
-
Low Endogenous Concentrations: These metabolites are present at much lower concentrations than their precursor, 25-hydroxyvitamin D, requiring highly sensitive analytical methods.
-
Structural Similarity: The various vitamin D metabolites are structurally very similar, necessitating excellent chromatographic separation to avoid isobaric interferences.[8]
-
Matrix Effects: The complex biological matrix of serum or plasma can interfere with the ionization of the analytes, leading to inaccurate results if not properly corrected for by a suitable internal standard.
-
Lack of Standardization for D2 Metabolites: While significant progress has been made in standardizing the measurement of 25-hydroxyvitamin D and 24,25-dihydroxyvitamin D3, the analytical methods for their D2 counterparts are less established.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Problems with Vitamin D Testing – chapter - VitaminDWiki [vitamindwiki.com]
- 5. Validation of the 24,25-Dihydroxyvitamin D3 to 25-Hydroxyvitamin D3 Ratio as a Biomarker of 25-Hydroxyvitamin D3 Clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of 24,25-dihydroxyvitamin D3 in Vitamin D External Quality Assessment Scheme samples using a reference measurement procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous measurement of 13 circulating vitamin D3 and D2 mono and dihydroxy metabolites using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validating 24,25-(OH)2D2-d3: A Guide to Ensuring Analytical Accuracy Across Biological Matrices
For researchers, scientists, and drug development professionals, the precise quantification of vitamin D metabolites is paramount. This guide provides a comprehensive comparison of methodologies for the validation of 24,25-dihydroxyvitamin D2-d3 (24,25-(OH)2D2-d3) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis across various biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting analytical variability and ensuring accurate quantification of the endogenous analyte.
While direct comparative data for 24,25-(OH)2D2-d3 is limited in publicly available literature, this guide leverages validation data from studies utilizing deuterated internal standards for the more abundant 24,25-dihydroxyvitamin D3 (24,25-(OH)2D3) to establish performance benchmarks. The principles and methodologies presented are directly applicable to the validation of 24,25-(OH)2D2-d3. It is noteworthy that some studies have reported no spectrometric evidence of endogenous 24,25-(OH)2D2, suggesting its low physiological concentrations and underscoring the need for highly sensitive and specific analytical methods.[1]
Performance Comparison of Deuterated Internal Standards
The ideal internal standard should co-elute with the analyte of interest and exhibit similar ionization and fragmentation characteristics, thus compensating for matrix effects and variations in sample preparation and instrument response. Deuterated analogs, such as 24,25-(OH)2D2-d3, are considered the gold standard for this purpose. The following tables summarize key performance parameters from a validated LC-MS/MS method for 24,25-(OH)2D3 using a deuterated internal standard (d6-24,25-(OH)2D3), which can be considered as target performance indicators for the validation of 24,25-(OH)2D2-d3.
Table 1: Method Performance Characteristics for 24,25-(OH)2D3 Analysis using d6-24,25-(OH)2D3 Internal Standard [2][3]
| Parameter | Performance |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.2 ng/mL |
| Lower Limit of Detection (LLOD) | ~0.04 ng/mL |
| Inter-assay Imprecision (CV%) | 5.6% |
| Intra-assay Imprecision (CV%) | 4.0% |
| Accuracy (Bias vs. ALTM¹) | -2% |
| Accuracy (Bias vs. LC-MS/MS Mean) | -5% |
¹All-Laboratory Trimmed Mean from the Vitamin D External Quality Assessment Scheme (DEQAS)
Table 2: Within- and Between-Run Imprecision for Vitamin D Metabolites [2]
| Analyte | Concentration | Within-run CV (%) | Between-run CV (%) |
| 25(OH)D3 | 22 ng/mL | 3.7 | 4.2 |
| 25(OH)D2 | 34 ng/mL | 2.9 | 6.9 |
| 24,25(OH)2D3 | 2.5 ng/mL | 4.0 | 5.6 |
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below is a detailed methodology for the analysis of 24,25-(OH)2D in human serum or plasma using LC-MS/MS with a deuterated internal standard. This protocol can be adapted for the validation of 24,25-(OH)2D2-d3.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction
-
Sample Aliquoting: To 100 µL of serum or plasma in a microcentrifuge tube, add the deuterated internal standard solution (e.g., 24,25-(OH)2D2-d3 in methanol).
-
Protein Precipitation: Add 400 µL of a precipitating agent (e.g., acetonitrile (B52724) or a mixture of isopropanol (B130326) and water) to the sample.[4]
-
Vortexing: Vortex the mixture vigorously for 10 seconds to ensure thorough mixing and protein precipitation.[5]
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 5000 rpm for 3 minutes) to pellet the precipitated proteins.[5]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for the next extraction step.
-
Liquid-Liquid Extraction: Add an appropriate organic solvent (e.g., hexane (B92381) followed by methyl-tert-butyl ether (MTBE)) to the supernatant, vortex, and allow the phases to separate.[4]
-
Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of vitamin D metabolites.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol (B129727) or acetonitrile) with additives like formic acid or ammonium (B1175870) formate (B1220265) is commonly employed.
-
Flow Rate: A typical flow rate is around 0.5 mL/min.
-
Injection Volume: 50 µL of the reconstituted sample is injected.[5]
-
-
Mass Spectrometric Detection:
-
Ionization: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) can be used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both the analyte (24,25-(OH)2D2) and the internal standard (24,25-(OH)2D2-d3) are monitored.
-
Mandatory Visualizations
Vitamin D Metabolism Pathway
The following diagram illustrates the key steps in the metabolic pathway of Vitamin D, highlighting the role of the CYP24A1 enzyme in the catabolism of 25-hydroxyvitamin D.
Caption: Vitamin D metabolism pathway.
Experimental Workflow for Method Validation
The following diagram outlines the logical workflow for validating the use of 24,25-(OH)2D2-d3 as an internal standard.
Caption: Experimental workflow for method validation.
References
A Comparative Guide to LC-MS/MS and Immunoassay for the Quantification of 24,25-Dihydroxy Vitamin D2
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of vitamin D metabolites is crucial for understanding its metabolic pathways and the development of new therapeutics. Among these metabolites, 24,25-Dihydroxy Vitamin D2 (24,25(OH)₂D₂) provides insight into the catabolism of vitamin D2. This guide offers a detailed comparison of two primary analytical methods for its quantification: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassay.
Methodology Comparison
The choice of analytical method can significantly impact the accuracy and reliability of results. Below is a summary of the typical experimental protocols for both LC-MS/MS and immunoassay.
Experimental Protocol: LC-MS/MS
LC-MS/MS is widely regarded as the gold standard for the quantification of vitamin D metabolites due to its high specificity and sensitivity.[1]
1. Sample Preparation:
-
Protein Precipitation: Serum or plasma samples are treated with a protein precipitating agent, such as zinc sulfate (B86663) and methanol, to remove interfering proteins.[2]
-
Internal Standard Spiking: A deuterated internal standard (e.g., d6-24,25(OH)₂D₃) is added to the sample to account for matrix effects and variations in extraction efficiency and instrument response.[2][3]
-
Liquid-Liquid Extraction: The metabolites of interest are extracted from the aqueous sample matrix into an organic solvent.
-
Derivatization: To enhance ionization efficiency and analytical sensitivity, the extracted vitamin D metabolites are often derivatized. A common derivatizing agent is 4-[2-(6,7-dimethoxy-4-methyl-3,4-dihydroquinoxalinyl)ethyl]-1,2,4-triazoline-3,5-dione (DMEQ-TAD).[1][4]
2. Chromatographic Separation:
-
The derivatized extract is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
-
A reverse-phase column (e.g., C18 or Phenyl) is used to separate 24,25(OH)₂D₂ from other vitamin D metabolites and isomers based on their physicochemical properties.[4]
3. Mass Spectrometric Detection:
-
The separated metabolites are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
-
The ionized molecules are then passed into a tandem mass spectrometer.
-
Multiple Reaction Monitoring (MRM): The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte (24,25(OH)₂D₂) and the internal standard, ensuring high selectivity and accurate quantification.[1][2]
Experimental Protocol: Immunoassay
Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), utilize the specific binding of an antibody to its antigen for quantification. While dedicated commercial immunoassays for 24,25(OH)₂D₂ are not widely available, kits for the D3 form exist and provide a basis for the methodology.[5][6]
1. Assay Principle (Competitive ELISA):
-
The wells of a microplate are pre-coated with a capture antibody specific to 24,25-dihydroxyvitamin D.
-
The sample containing the target analyte (24,25(OH)₂D₂) and a fixed amount of enzyme-labeled 24,25-dihydroxyvitamin D (the tracer) are added to the wells.
-
The analyte in the sample and the tracer compete for binding to the limited number of antibody sites.
-
After an incubation period, the unbound components are washed away.
2. Signal Generation and Detection:
-
A substrate for the enzyme is added, which is converted into a colored product.
-
The intensity of the color is inversely proportional to the concentration of the analyte in the sample.
-
The absorbance is read using a microplate reader, and the concentration is determined by comparison to a standard curve.
Performance Data Comparison
The following tables summarize the key performance characteristics of LC-MS/MS and a prospective immunoassay for the quantification of 24,25(OH)₂D₂.
| Performance Metric | LC-MS/MS | Immunoassay (Prospective) | Reference |
| Specificity | High; able to distinguish between D2 and D3 forms and other isomers. | Moderate to Low; potential for cross-reactivity with other vitamin D metabolites (e.g., 25(OH)D₂, 24,25(OH)₂D₃). | [6][7] |
| Sensitivity (Lower Limit of Quantification) | High (sub-ng/mL levels). | Moderate; may not be sufficient for samples with very low concentrations. | [2] |
| Accuracy | High; use of internal standards minimizes matrix effects. | Variable; can be affected by cross-reactivity and matrix interferences. | [4] |
| Precision (CV%) | High (typically <15%). | Moderate; generally higher variability than LC-MS/MS. | |
| Throughput | Lower; sample preparation is more labor-intensive. | Higher; amenable to automation for large sample batches. | |
| Cost per Sample | Higher. | Lower. | |
| Development Complexity | High; requires specialized equipment and expertise. | Moderate; relies on the availability of specific antibodies. |
Visualizing the Methodologies
Vitamin D Metabolic Pathway
The following diagram illustrates the metabolic pathway of Vitamin D, highlighting the formation of 24,25-dihydroxyvitamin D.
References
- 1. researchgate.net [researchgate.net]
- 2. pantexbioanalysis.com [pantexbioanalysis.com]
- 3. Human 1,25-dihydroxyvitamin D (3) 24-hydroxylase, mitochondrial (CYP24A1) Elisa Kit – AFG Scientific [afgsci.com]
- 4. bj-life-science.com [bj-life-science.com]
- 5. mybiosource.com [mybiosource.com]
- 6. ardentbio.com [ardentbio.com]
- 7. 25-hydroxy Vitamin D3 ELISA Kit (Colorimetric) (NBP2-66361): Novus Biologicals [novusbio.com]
establishing reference intervals for 24,25-Dihydroxy Vitamin D2 using a deuterated standard
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of vitamin D metabolites is crucial for understanding its complex role in human health and disease. While 25-hydroxyvitamin D (25(OH)D) is the established biomarker for vitamin D status, there is growing interest in other metabolites, such as 24,25-dihydroxyvitamin D (24,25(OH)2D), for a more comprehensive assessment. This guide provides a comparative overview of analytical methodologies for quantifying 24,25-dihydroxyvitamin D2 (24,25(OH)2D2) and outlines a robust framework for establishing reference intervals using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Comparison of Analytical Methodologies
The two primary methods for quantifying vitamin D metabolites are LC-MS/MS and immunoassays. While both have their applications, they differ significantly in their performance characteristics, especially for less abundant metabolites like 24,25(OH)2D2.
Data Presentation: Performance Comparison
| Feature | LC-MS/MS with Deuterated Standard | Immunoassay |
| Specificity | High: Chromatographic separation resolves structurally similar metabolites, and mass spectrometric detection provides definitive identification. | Variable: Potential for cross-reactivity with other vitamin D metabolites (e.g., 25(OH)D, other dihydroxy-vitamin D isomers) can lead to inaccurate results.[1][2] |
| Sensitivity | High: Capable of detecting low concentrations of metabolites, crucial for accurate measurement in diverse populations. | Moderate to High: Sensitivity can vary between different commercial kits. |
| Accuracy | High: The use of a deuterated internal standard corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate quantification. | Moderate: Can be affected by matrix effects and lack of standardization between different assays. Results may show bias when compared to LC-MS/MS. |
| Precision | High: Excellent intra- and inter-assay precision due to the robustness of the methodology. | Good: Generally acceptable precision for clinical applications, but may be less precise than LC-MS/MS. |
| Throughput | Moderate: Sample preparation can be labor-intensive, although automation is possible. | High: Well-suited for analyzing a large number of samples. |
| Cost per Sample | High: Requires expensive instrumentation and skilled personnel. | Lower: Generally more cost-effective for high-throughput analysis. |
Experimental Protocols
Establishing reliable reference intervals is fundamental for the clinical interpretation of laboratory results. The following protocol outlines the key steps for establishing reference intervals for 24,25(OH)2D2 using LC-MS/MS with a deuterated standard.
1. Subject Recruitment and Sample Collection
-
Cohort Selection: Recruit a statistically significant number of healthy individuals (a minimum of 120 per partition is recommended) representing the target population.[3][4] Exclusion criteria should be clearly defined to eliminate individuals with conditions or on medications known to affect vitamin D metabolism.
-
Sample Collection: Collect serum or plasma samples under standardized conditions to minimize pre-analytical variability.
-
Sample Storage: Store samples at -80°C until analysis to ensure the stability of vitamin D metabolites.
2. LC-MS/MS Method for 24,25(OH)2D2 Quantification
-
Sample Preparation:
-
Protein Precipitation: Precipitate proteins in the serum/plasma sample using a suitable solvent (e.g., acetonitrile (B52724) or methanol).
-
Internal Standard Spiking: Add a known amount of deuterated 24,25-dihydroxyvitamin D2 (d6-24,25(OH)2D2) to each sample, calibrator, and quality control sample. This is a critical step for accurate quantification.
-
Liquid-Liquid Extraction or Solid-Phase Extraction: Isolate the vitamin D metabolites from the sample matrix.
-
Derivatization (Optional but Recommended): Derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) can enhance ionization efficiency and improve assay sensitivity.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable C18 or other appropriate column to chromatographically separate 24,25(OH)2D2 from other vitamin D metabolites and potential interferences.
-
Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Define specific precursor-to-product ion transitions for both the native 24,25(OH)2D2 and the deuterated internal standard.
-
-
Quantification:
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Concentration Determination: Determine the concentration of 24,25(OH)2D2 in the study samples by interpolating their peak area ratios from the calibration curve.
-
3. Statistical Analysis for Reference Interval Determination
-
Data Distribution: Assess the distribution of the measured 24,25(OH)2D2 values. Data may require transformation (e.g., logarithmic) to achieve a normal distribution.
-
Outlier Removal: Identify and remove any statistical outliers using appropriate methods (e.g., Dixon's Q test or Tukey's method).
-
Reference Interval Calculation:
-
Parametric Method (for normally distributed data): Calculate the mean and standard deviation (SD). The reference interval is typically defined as the mean ± 1.96 SD, which represents the central 95% of the population.
-
Non-parametric Method (for non-normally distributed data): Determine the 2.5th and 97.5th percentiles of the data to define the 95% reference interval. This method is often preferred as it does not assume a specific data distribution.[4]
-
Mandatory Visualization
Vitamin D Metabolic Pathway
Caption: Vitamin D2 metabolic pathway.
Workflow for Establishing Reference Intervals for 24,25-Dihydroxy Vitamin D2
Caption: Workflow for reference interval establishment.
References
Performance of 24,25-Dihydroxycholecalciferol as a Biomarker in Large Cohort Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 24,25-dihydroxycholecalciferol (24,25(OH)₂D₃), a catabolite of vitamin D, with its precursor 25-hydroxyvitamin D (25(OH)D) and the active hormone 1,25-dihydroxyvitamin D (1,25(OH)₂D). Emerging evidence from large cohort studies suggests that 24,25(OH)₂D₃ and the ratio of 24,25(OH)₂D₃ to 25(OH)D (the vitamin D metabolite ratio, or VMR) may offer additional insights into vitamin D metabolism and its association with clinical outcomes, particularly in the context of bone health and chronic kidney disease (CKD).
Data Presentation: Comparative Performance of Vitamin D Metabolites
The following tables summarize quantitative data from key large-scale studies, highlighting the performance of 24,25(OH)₂D₃ and the VMR in comparison to the traditional biomarker, 25(OH)D.
Table 1: Association of Vitamin D Metabolites with Hip Fracture Risk and Bone Mineral Density (BMD)
| Cohort Study | N | Follow-up | Metabolite | Association with Hip Fracture (Hazard Ratio per SD increase) | Association with Hip BMD |
| Cardiovascular Health Study | 289 cases | 8.4 years | 25(OH)D | 0.93 (0.79, 1.10) | No significant association |
| 24,25(OH)₂D₃ | 0.73 (0.61, 0.87) | Modest positive association | |||
| VMR | 0.74 (0.61, 0.88) | No significant association | |||
| Health Aging and Body Composition Study | 786 | 10 years | 25(OH)D₃ | Not significantly associated | No significant association with BMD decline |
| 24,25(OH)₂D₃ | - | Associated with slower BMD decline | |||
| VMR | Associated with 49% greater risk per 50% lower VMR | Associated with 0.3% more rapid decline in total hip BMD per 50% lower VMR [1] |
Table 2: Correlation of Vitamin D Metabolites with Estimated Glomerular Filtration Rate (eGFR) and Parathyroid Hormone (PTH)
| Cohort Study | N | Population | Metabolite | Correlation with eGFR | Correlation with PTH |
| Participant-level analysis of 5 cohorts * | 9,596 | Varied GFR | 24,25(OH)₂D₃ | Positive correlation; weakens with lower eGFR [2][3] | - |
| Chronic Kidney Disease Study | 208 | CKD stages G2-G5 | 25(OH)D | Poor correlation | - |
| 24,25(OH)₂D₃ | Significant correlation [4] | Significant correlation [4] | |||
| VMR | Significant correlation [4] | Significant correlation [4] | |||
| Cardiovascular Health Study | 890 | Older adults | 25(OH)D | - | -0.32% change per 1% higher level |
| 24,25(OH)₂D₃ | - | -0.25% change per 1% higher level | |||
| VMR | - | -0.26% change per 1% higher level |
*Cohorts included: Diabetes Control and Complications Trial, Multi-Ethnic Study of Atherosclerosis, Cardiovascular Health Study, Seattle Kidney Study, and the Hemodialysis Study.
Experimental Protocols
The methodologies employed in these large cohort studies are critical for interpreting the performance data. Below are detailed protocols for the key experimental aspects.
Measurement of Vitamin D Metabolites: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS)
This is the reference method for the accurate quantification of 24,25(OH)₂D₃ and other vitamin D metabolites in serum.
-
Sample Preparation:
-
An internal standard, a deuterated form of 24,25(OH)₂D₃ (e.g., 24,25(OH)₂D₃-d6), is added to the serum sample.
-
Proteins in the serum are precipitated using a solution like zinc sulfate (B86663) in methanol.
-
The vitamin D metabolites are extracted from the serum matrix using a liquid-liquid extraction procedure with organic solvents such as hexane (B92381) and methyl tert-butyl ether.
-
The extracted sample is then dried down.
-
-
Derivatization:
-
The dried extract is reconstituted in a solution containing a derivatizing agent, such as 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 4-(4-dimethylaminophenyl)-1,2,4-triazoline-3,5-dione (DMEQ-TAD). This step enhances the ionization efficiency and analytical sensitivity of the metabolites.
-
-
Chromatographic Separation:
-
The derivatized sample is injected into a high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system.
-
A C18 or phenyl column is typically used to separate the different vitamin D metabolites based on their physicochemical properties. A gradient elution with a mobile phase consisting of a mixture of water, methanol, and additives like formic acid and ammonium (B1175870) acetate (B1210297) is employed.
-
-
Mass Spectrometric Detection:
-
The separated metabolites are introduced into a tandem mass spectrometer, often using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each metabolite and its internal standard are monitored for highly selective and sensitive quantification.
-
Representative Large Cohort Study Protocol: The Cardiovascular Health Study (CHS)
-
Study Design: A prospective, population-based cohort study of older adults.
-
Participants: A large sample of community-dwelling older adults was recruited. For the vitamin D analysis cited, a case-cohort design was used, including a random subcohort and all incident hip fracture cases.
-
Data and Sample Collection:
-
Baseline demographic and clinical data were collected through questionnaires and examinations.
-
Blood samples were collected, processed to serum, and stored at -80°C until analysis.
-
-
Biochemical Analysis:
-
Serum concentrations of 25(OH)D and 24,25(OH)₂D₃ were measured using a validated ID-LC-MS/MS method as described above.
-
Serum PTH was also measured using standard immunoassays.
-
-
Outcome Ascertainment:
-
Incident hip fractures were identified and adjudicated through review of medical records over the follow-up period.
-
Bone mineral density was measured using dual-energy X-ray absorptiometry (DXA).
-
-
Statistical Analysis:
-
Cox proportional hazards models, adapted for the case-cohort design, were used to assess the association between vitamin D metabolites and the risk of hip fracture.
-
Linear regression models were used to evaluate the cross-sectional associations between vitamin D metabolites and PTH levels and BMD.
-
Models were adjusted for potential confounders such as age, sex, race, body mass index, season of blood draw, and kidney function.
-
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to the evaluation of 24,25-Dihydroxycholecalciferol.
References
- 1. SKS: Seattle Kidney Study | Kidney Research Institute [kri.washington.edu]
- 2. Candidate Reference Measurement Procedure for the Determination of (24R),25-Dihydroxyvitamin D3 in Human Serum Using Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. academic.oup.com [academic.oup.com]
Safety Operating Guide
Safe Disposal of 24,25-Dihydroxy Vitamin D2-d3 in a Laboratory Setting
The proper disposal of 24,25-Dihydroxy Vitamin D2-d3, a deuterated metabolite of Vitamin D2, is critical for ensuring laboratory safety and environmental protection. Due to its classification as a potent and hazardous chemical, specific handling and disposal protocols must be strictly followed. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound in compliance with current regulations.
Hazard Profile and Safety Summary
Based on data for structurally similar compounds, this compound should be handled as a highly toxic substance. The primary route of acute toxicity is oral, with related compounds classified as "Fatal if swallowed"[1][2]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.
| Hazard Classification (Based on Analog Data) | GHS Statement | Precautionary Measures |
| Acute Oral Toxicity | H300: Fatal if swallowed[1] | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. |
| Acute Dermal Toxicity | H311: Toxic in contact with skin[2] | P280: Wear protective gloves/protective clothing/eye protection/face protection. |
| Acute Inhalation Toxicity | H330: Fatal if inhaled[2] | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. |
| Target Organ Toxicity | H372: Causes damage to organs through prolonged or repeated exposure[2] | P260: Do not breathe dust/fume/gas/mist/vapors/spray. |
Disposal Protocol for this compound
This protocol aligns with the U.S. Environmental Protection Agency (EPA) regulations for hazardous waste pharmaceuticals.[3][4][5] The guiding principle is that this compound must be treated as a hazardous pharmaceutical waste and must not be disposed of via drains or as common trash.[5][6]
Personnel Protective Equipment (PPE) Required:
-
Nitrile gloves
-
Safety goggles or face shield
-
Chemical-resistant lab coat
-
Use of a certified chemical fume hood is mandatory.
Step-by-Step Disposal Procedure:
-
Initial Assessment:
-
Determine if the material is "non-creditable hazardous waste" (i.e., expired, unused, or otherwise cannot be returned to the manufacturer). This protocol applies to such waste.
-
-
Segregation of Waste:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
-
Keep solid forms (e.g., powder) separate from liquid solutions.
-
-
Containerization of Waste:
-
Primary Container: The original vial or a new, clearly labeled, and compatible container. For solids, ensure the container is tightly sealed to prevent dust formation. For solutions, use a screw-cap vial resistant to the solvent (e.g., ethanol).
-
Labeling: The container must be labeled with the words "Hazardous Waste Pharmaceuticals".[4] Include the chemical name: "this compound" and the approximate quantity.
-
Empty Containers: Any container that once held this compound should be considered hazardous waste unless properly triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.
-
-
Waste Accumulation and Storage:
-
Store the labeled waste container in a designated, secure satellite accumulation area.
-
The storage area must be well-ventilated and provide secondary containment to catch any potential leaks.[7]
-
Keep the container closed at all times except when adding waste.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's certified hazardous waste management provider.
-
When preparing for shipment, ensure compliance with all institutional and regulatory requirements. The manifest for non-creditable hazardous waste pharmaceuticals should use the code "PHARMS"[4].
-
The required final disposal method for hazardous pharmaceutical waste is incineration at a permitted facility.[5]
-
Prohibition: Under no circumstances should this chemical or its containers be disposed of down the drain ("sewering") or in the regular trash.[5][6]
-
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. epa.gov [epa.gov]
- 4. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 5. EPA Addresses Challenges in Managing Hazardous Waste Pharmaceuticals | AHE [ahe.org]
- 6. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
- 7. m.youtube.com [m.youtube.com]
Safeguarding Your Research: Essential Safety and Handling Protocols for 24,25-Dihydroxy Vitamin D2-d3
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 24,25-Dihydroxy Vitamin D2-d3. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound and its analogs are potent compounds that require stringent safety measures. Due to their biological activity, these substances should be handled as potentially hazardous, with a focus on preventing inhalation, dermal contact, and ingestion. The following information outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and comprehensive disposal plans.
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted before handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes. |
| Face Shield | Required when there is a significant risk of splashes or aerosol generation. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Change gloves immediately if contaminated. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably disposable or made of a material that can be decontaminated. |
| Impervious Gown | To be worn over the lab coat for full-body protection, especially during weighing and solution preparation. | |
| Respiratory Protection | N95 Respirator or higher | Mandatory when handling the compound as a powder outside of a certified chemical fume hood or ventilated balance enclosure. |
Operational Plan: From Receipt to Disposal
The handling of this compound must be meticulously planned and executed within a designated area to minimize exposure and prevent cross-contamination.
Receiving and Storage
Upon receipt, inspect the container for any damage or leaks. The compound should be stored in a clearly labeled, sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Experimental Workflow: A Representative Protocol
The following outlines a general workflow for an in vitro cell culture experiment. This protocol is for illustrative purposes and should be adapted to specific experimental needs, always in consultation with your institution's safety office.
Objective: To assess the effect of this compound on gene expression in a human cell line.
Methodology:
-
Preparation of Stock Solution:
-
All work with the solid compound must be performed in a chemical fume hood.
-
Wear all required PPE, including double gloves and a respirator.
-
Carefully weigh the required amount of this compound using a calibrated analytical balance within a ventilated enclosure.
-
Dissolve the powder in an appropriate solvent (e.g., ethanol, DMSO) to create a concentrated stock solution.
-
Store the stock solution in a tightly sealed vial at the recommended temperature (typically -20°C or -80°C).
-
-
Cell Culture Treatment:
-
Work within a biological safety cabinet (BSC) for all cell culture procedures.
-
Dilute the stock solution to the desired final concentration in the cell culture medium.
-
Add the diluted compound to the cell cultures.
-
Incubate the cells for the desired time period.
-
-
Analysis (e.g., qPCR for Gene Expression):
-
Lyse the cells and extract the RNA according to standard protocols.
-
Perform reverse transcription and quantitative PCR (qPCR) to analyze the expression of target genes.
-
-
Data Analysis:
-
Analyze the qPCR data to determine the effect of this compound on gene expression.
-
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
